Product packaging for Ethyl 6-hydroxynicotinate(Cat. No.:CAS No. 18617-50-0)

Ethyl 6-hydroxynicotinate

Cat. No.: B101549
CAS No.: 18617-50-0
M. Wt: 167.16 g/mol
InChI Key: YYNSXKLGLKOLQZ-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxynicotinate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B101549 Ethyl 6-hydroxynicotinate CAS No. 18617-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-7(10)9-5-6/h3-5H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNSXKLGLKOLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304342
Record name Ethyl 6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18617-50-0
Record name 18617-50-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 6-hydroxynicotinate, a pyridine derivative of interest in medicinal chemistry and drug development. The document details its synthesis, chemical and physical properties, and its relationship to a key biochemical pathway.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its precursor, 6-hydroxynicotinic acid. A plausible two-step synthesis route, starting from the formation of 6-hydroxynicotinic acid, is outlined below.

Synthesis of 6-hydroxynicotinic Acid from Nicotinic Acid

A common method for the synthesis of 6-hydroxynicotinic acid involves the enzymatic hydroxylation of nicotinic acid. This biotransformation can be carried out using various microorganisms, such as Achromobacter xylosoxydans.

Experimental Protocol:

A detailed protocol for the microbial synthesis of 6-hydroxynicotinic acid is as follows:

  • Culture Preparation: A nutrient solution is prepared and inoculated with a culture of Achromobacter xylosoxydans. The culture is grown under aerobic conditions at a controlled temperature (e.g., 30°C) and pH (e.g., 6.5).

  • Biotransformation: To the microbial culture, a solution of sodium nicotinate is added. The reaction mixture is incubated with intensive aeration and stirring.

  • Monitoring: The reaction progress is monitored by measuring parameters such as dissolved oxygen concentration. A rise in dissolved oxygen can indicate the completion of the reaction.

  • Isolation: The biomass is separated from the reaction mixture by centrifugation.

  • Purification: The supernatant is acidified with a strong acid, such as concentrated sulfuric acid, to a pH of approximately 1.5. This causes the precipitation of 6-hydroxynicotinic acid. The precipitate is then collected by filtration and dried to yield the final product.

Esterification of 6-hydroxynicotinic Acid

The final step in the synthesis of this compound is the esterification of 6-hydroxynicotinic acid with ethanol. This reaction is typically catalyzed by a strong acid.[1]

Experimental Protocol:

A general procedure for the acid-catalyzed esterification is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 6-hydroxynicotinic acid is suspended in an excess of absolute ethanol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is carefully added to the mixture.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product can be further purified by distillation or recrystallization to yield pure this compound.[1]

Synthesis Workflow

The overall synthesis can be visualized as a two-stage process.

Synthesis_Workflow cluster_step1 Step 1: Biotransformation cluster_step2 Step 2: Esterification Nicotinic_Acid Nicotinic Acid 6_HNA 6-Hydroxynicotinic Acid Nicotinic_Acid->6_HNA Enzymatic Hydroxylation Achromobacter Achromobacter xylosoxydans Achromobacter->6_HNA Ethyl_6_HNA This compound 6_HNA->Ethyl_6_HNA Reflux Ethanol Ethanol Ethanol->Ethyl_6_HNA Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Ethyl_6_HNA

Synthesis of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] It exhibits solubility in alcohols and ester solvents, while being nearly insoluble in water.[1] A summary of its known and predicted properties is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [2]
Appearance Solid[1]
Solubility Soluble in alcohol and ester solvents; almost insoluble in water[1]
Melting Point Not available
Boiling Point Not available

Spectral Properties

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the three protons on the pyridine ring.

  • Ethyl Group: A triplet around 1.3 ppm (CH₃) and a quartet around 4.3 ppm (CH₂), with a coupling constant of approximately 7 Hz.

  • Pyridine Ring Protons: Three distinct signals in the aromatic region (typically 6.5-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the hydroxyl and ester groups. The proton between the nitrogen and the hydroxyl group is expected to be the most deshielded.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum should display eight distinct signals corresponding to each carbon atom in the molecule.

  • Ethyl Group: Two signals in the aliphatic region, one for the methyl carbon (around 14 ppm) and one for the methylene carbon (around 60 ppm).

  • Pyridine Ring Carbons: Five signals in the aromatic/olefinic region (typically 110-160 ppm). The carbon bearing the hydroxyl group and the carbonyl carbon of the ester will be the most downfield shifted among the ring carbons.

  • Carbonyl Carbon: A signal in the range of 165-175 ppm, characteristic of an ester carbonyl group.

Predicted IR Spectrum

The infrared spectrum will be characterized by several key absorption bands.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • N-H Stretch: If the pyridone tautomer is present, a band may appear in the 3300-3500 cm⁻¹ region.

  • C-H Stretch (aromatic): Peaks slightly above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=O Stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C=C and C=N Stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (ester): A strong band in the 1100-1300 cm⁻¹ region.

Biochemical Pathway: Degradation of 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid, the precursor to this compound, is an intermediate in the aerobic degradation of nicotinic acid by various bacteria. A key enzymatic step in this pathway is the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine. This reaction is catalyzed by the FAD-dependent monooxygenase, 6-hydroxynicotinate 3-monooxygenase (NicC).

Biochemical_Pathway 6_HNA 6-Hydroxynicotinic Acid 2_5_DHP 2,5-Dihydroxypyridine 6_HNA->2_5_DHP Decarboxylative Hydroxylation CO2 CO₂ 6_HNA->CO2 NicC 6-Hydroxynicotinate 3-Monooxygenase (NicC) NicC->2_5_DHP NADH NADH + H+ NAD NAD+ NADH->NAD O2 O₂ H2O H₂O O2->H2O

Enzymatic degradation of 6-hydroxynicotinic acid.

Safety Information

This compound should be handled with care in a laboratory setting. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is also harmful if swallowed.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[2]

References

Spectroscopic Profile of Ethyl 6-hydroxynicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-hydroxynicotinate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, alongside standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~1.35Triplet3H-CH₃ (Ethyl)
~4.30Quartet2H-CH₂- (Ethyl)
~6.50Doublet1HH-5
~7.80Doublet of Doublets1HH-4
~8.30Doublet1HH-2
~11.0-12.0Broad Singlet1H-OH
Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ, ppm)Carbon Atom Assignment
~14.5-CH₃ (Ethyl)
~61.0-CH₂- (Ethyl)
~110.0C-5
~120.0C-3
~140.0C-4
~145.0C-2
~165.0C-6
~170.0C=O (Ester)
Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200-2800BroadO-H Stretch (Hydrogen-bonded)
~3100-3000MediumC-H Stretch (Aromatic)
~2980-2850MediumC-H Stretch (Aliphatic)
~1720StrongC=O Stretch (Ester)
~1600, ~1480Medium-StrongC=C Stretch (Aromatic Ring)
~1250StrongC-O Stretch (Ester)
Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Proposed Fragment
167High[M]⁺ (Molecular Ion)
139Medium[M - C₂H₄]⁺
122High[M - OC₂H₅]⁺
94Medium[M - COOC₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 16 ppm.

    • Set the number of scans to 16 or 32 for adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 220 ppm.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Employ a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The molecular weight of this compound is 167.16 g/mol , which should correspond to the molecular ion peak [M]⁺.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Spectral Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Structural Elucidation & Data Reporting Process->Interpret

Caption: General workflow for spectroscopic analysis.

Physical and chemical properties of Ethyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 6-hydroxynicotinate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its known characteristics, provides experimental protocols for its synthesis and purification, and outlines its expected spectroscopic features.

Core Physical and Chemical Properties

This compound, also known as Ethyl 6-hydroxypyridine-3-carboxylate, is an organic compound with the chemical formula C₈H₉NO₃. It presents as a solid, off-white powder.[1][2] It is soluble in alcohols and ester solvents but demonstrates poor solubility in water.[1]

Quantitative Data Summary

For ease of reference, the available quantitative data for this compound and its precursor, 6-Hydroxynicotinic acid, are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃N/A
Molecular Weight 167.16 g/mol [3]
Appearance Solid, off-white powder[1][2]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Soluble in alcohol and ester solvents; sparingly soluble in water[1]
pKa Data not availableN/A
CAS Number 18617-50-0[3]

Table 2: Properties of 6-Hydroxynicotinic Acid (Precursor)

PropertyValueSource(s)
Molecular Formula C₆H₅NO₃[4]
Molecular Weight 139.11 g/mol [4]
Melting Point 310 °C[4]
Appearance Off-white powder[4]

Spectroscopic Profile (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the aromatic protons on the pyridine ring. The ethyl group would present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The protons on the pyridine ring would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the positions of the hydroxyl and ester groups.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the carbons of the pyridine ring. The chemical shifts of the ring carbons would be indicative of the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong absorption between 1700-1750 cm⁻¹ would be characteristic of the C=O stretching of the ester. C-O stretching bands for the ester would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (167.16 g/mol ) would be expected. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, leading to a significant fragment ion.

Experimental Protocols

The primary method for the synthesis of this compound is the Fischer esterification of its carboxylic acid precursor, 6-hydroxynicotinic acid, with ethanol in the presence of an acid catalyst.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound by the acid-catalyzed esterification of 6-hydroxynicotinic acid with ethanol.

Materials:

  • 6-Hydroxynicotinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (or another suitable acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 6-hydroxynicotinic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Visualized Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants 6-Hydroxynicotinic Acid + Ethanol + Acid Catalyst Reaction Reflux Reaction Reactants->Reaction Quenching Neutralization with Sodium Bicarbonate Reaction->Quenching Extraction Solvent Extraction (e.g., Ethyl Acetate) Quenching->Extraction Washing Washing with Brine Extraction->Washing Drying Drying with Anhydrous MgSO4 Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Final_Product Pure Ethyl 6-hydroxynicotinate Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. It may cause respiratory irritation, is harmful if swallowed, and can cause skin and serious eye irritation.[3] Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide is intended to provide a summary of the available information on this compound for research and development purposes. Further experimental investigation is required to fully characterize its properties.

References

Discovery and history of nicotinic acid esters

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Nicotinic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, also known as niacin or vitamin B3, has a rich history, from its initial synthesis in the 19th century to its identification as the pellagra-preventive factor and its later discovery as a potent lipid-modifying agent. The derivatization of its carboxyl group to form nicotinic acid esters has been a key strategy to modulate its physicochemical properties, enhance its delivery, and explore its therapeutic potential. These esters, particularly topical vasodilators like methyl nicotinate, have found applications in medicine and pharmacology. This technical guide provides a comprehensive overview of the historical milestones, key discoveries, experimental methodologies, and mechanisms of action related to nicotinic acid and its esters. It is intended to serve as a detailed resource for professionals in the fields of chemistry, pharmacology, and drug development.

Historical Overview and Discovery

The journey of nicotinic acid and its derivatives is intertwined with the history of vitamin deficiencies and cardiovascular pharmacology.

  • 1867: Nicotinic acid was first synthesized by the oxidative degradation of nicotine, the alkaloid from tobacco plants. This origin is reflected in its name. For decades, it remained a laboratory chemical with no known biological significance.

  • Early 1900s: The disease pellagra, characterized by dermatitis, diarrhea, and dementia, was rampant, particularly in regions where maize was a dietary staple. In 1915, Dr. Joseph Goldberger conducted experiments demonstrating that pellagra was caused by a dietary deficiency.

  • 1937: American biochemist Conrad Arnold Elvehjem isolated the "pellagra-preventing factor" from liver extracts and identified it as nicotinic acid. This discovery led to the fortification of grain products, drastically reducing the prevalence of the disease.

  • 1955: Altschul and colleagues made the seminal discovery that high doses of nicotinic acid possess lipid-lowering properties, marking its entry into cardiovascular medicine as the oldest known lipid-lowering drug.

The development of nicotinic acid esters followed, driven by the need to create derivatives with altered properties, such as increased lipophilicity for topical application. Esters like methyl, benzyl, and propyl nicotinate were synthesized and found to be effective rubefacients, causing localized vasodilation and erythema, making them useful in topical preparations for muscle and joint pain.

Synthesis and Experimental Protocols

The primary method for synthesizing simple nicotinic acid esters is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. More reactive derivatives of nicotinic acid can be used for more complex esters.

Experimental Protocol 1: Acid-Catalyzed Esterification of Nicotinic Acid (Methyl Nicotinate)

This protocol describes the synthesis of methyl nicotinate, a widely used nicotinic acid ester.

Principle: Nicotinic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The excess alcohol serves as both reactant and solvent, driving the equilibrium towards the ester product.

Methodology:

  • Reaction Setup: To a round-bottom flask, add nicotinic acid and an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Reflux: Heat the mixture to reflux for several hours (e.g., 13 hours) to allow the reaction to proceed to completion.

  • Neutralization: After cooling, carefully neutralize the reaction mixture with a weak base, such as a 10% sodium bicarbonate solution, until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., chloroform or diethyl ether).

  • Purification: Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

  • Analysis: Confirm the structure and purity of the final product using techniques like NMR and Mass Spectrometry.

G reactants Nicotinic Acid + Alcohol (e.g., Methanol) reflux Reflux with Acid Catalyst (H₂SO₄) reactants->reflux Heat neutralize Neutralization (e.g., NaHCO₃ aq.) reflux->neutralize Cool extract Solvent Extraction (e.g., Chloroform) neutralize->extract Separate Phases purify Purification (Column Chromatography) extract->purify Crude Product product Pure Nicotinic Acid Ester purify->product Analysis

Caption: Workflow for the synthesis of nicotinic acid esters.

Experimental Protocol 2: Animal Model of Nicotinic Acid-Induced Vasodilation

This protocol is based on a model developed to study the vasodilatory effects of nicotinic acid in rats.

Principle: The vasodilatory response to nicotinic acid is measured by monitoring the change in skin temperature, which reflects increased cutaneous blood flow. This model allows for the investigation of pharmacological agents that may enhance or inhibit this effect.

Methodology:

  • Animal Subjects: Male Sprague-Dawley rats are used. They are housed under standard conditions with a controlled light-dark cycle and access to food and water ad libitum.

  • Temperature Monitoring: A temperature probe is attached to a shaved area of the rat's back to record skin temperature. Baseline temperature is recorded for a set period before any injections.

  • Drug Administration:

    • Test compounds (e.g., inhibitors like acetylsalicylic acid or haloperidol) or a vehicle control are administered intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30 minutes), nicotinic acid (e.g., 30 mg/kg) or saline is administered (i.p.).

  • Data Collection: Skin temperature is continuously monitored and recorded for a period following the nicotinic acid injection (e.g., 60-90 minutes).

  • Data Analysis: The change in skin temperature from baseline is calculated for each group. Statistical analysis (e.g., ANOVA) is used to determine if the test compounds significantly alter the vasodilatory response to nicotinic acid compared to the control group.

Quantitative Data Summary

The synthesis and biological evaluation of nicotinic acid esters have generated significant quantitative data. The tables below summarize key findings from various studies.

Table 1: Physicochemical and Yield Data for Selected Nicotinic Acid Esters

Ester NameSynthesis MethodYield (%)Melting Point (°C)Reference
Methyl NicotinateH₂SO₄-catalyzed esterification23.39%40-42
Oestrone-3-nicotinateEsterification with nicotinoyl chloride~85%198-200
Testosterone-17-nicotinateEsterification with nicotinoyl chloride~90%187-188
Oestradiol-3,17-bis-nicotinateEsterification with nicotinoyl chloride~88%150-152

Table 2: Effect of Nicotinic Acid Treatment on Lipid Profiles in Clinical Studies

ParameterTreatment GroupChange from Baselinep-valueReference
Carotid Wall Area (mm²)Nicotinic Acid (2 g/day )-1.1 ± 2.60.03
Placebo+1.2 ± 3.0
HDL-CholesterolNicotinic Acid (2 g/day )+23%<0.05
LDL-CholesterolNicotinic Acid (2 g/day )-19%<0.05
TriglyceridesNicotinic Acid (2 g/day )-20%<0.05
Total Cholesterol (mg/dl)Nicotinic Acid (Diabetic Rats)-28.6%<0.05
HDL-Cholesterol (mg/dl)Nicotinic Acid (Diabetic Rats)+161.6%<0.05

Mechanisms of Action and Signaling Pathways

Nicotinic acid and its esters exert their effects through multiple pathways, most notably impacting lipid metabolism and vascular tone. The discovery of the G protein-coupled receptor GPR109A (also known as HCA₂) was a major breakthrough in understanding these mechanisms.

Vasodilation (Flushing) Pathway

The most common side effect of high-dose nicotinic acid is cutaneous vasodilation, or flushing. This is a receptor-mediated process primarily occurring in the skin.

Mechanism:

  • Nicotinic acid binds to the GPR109A receptor on epidermal Langerhans cells.

  • This binding activates a G-protein signaling cascade that stimulates phospholipase A₂, leading to the release of arachidonic acid.

  • Arachidonic acid is converted by cyclooxygenase (COX-1 and COX-2) enzymes into prostaglandins, primarily Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂).

  • These prostaglandins are released and diffuse to nearby dermal capillaries.

  • PGD₂ and PGE₂ bind to their respective receptors (DP1, EP2, EP4) on vascular smooth muscle cells, causing relaxation and vasodilation, which results in the characteristic flushing and warmth.

G cluster_0 Langerhans Cell cluster_1 Vascular Smooth Muscle Cell na Nicotinic Acid gpr109a GPR109A Receptor na->gpr109a Binds g_protein G-Protein Activation gpr109a->g_protein pla2 ↑ Phospholipase A₂ g_protein->pla2 aa Arachidonic Acid pla2->aa Releases cox COX-1 / COX-2 aa->cox pg Prostaglandins (PGD₂, PGE₂) cox->pg Synthesizes pg_receptors PG Receptors (DP1, EP2, EP4) pg->pg_receptors Binds vasodilation Vasodilation (Flushing) pg_receptors->vasodilation Activates

Caption: Nicotinic acid-induced vasodilation signaling pathway.

Antilipolytic and Lipid-Lowering Pathway

The therapeutic effects of nicotinic acid on cholesterol and triglycerides are initiated by its action on adipocytes (fat cells).

Mechanism:

  • In adipocytes, nicotinic acid binds to the GPR109A receptor.

  • This activates an inhibitory G-protein (Gᵢ), which inhibits the enzyme adenylyl cyclase.

  • Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic AMP (cAMP).

  • Reduced cAMP levels decrease the activity of Protein Kinase A (PKA).

  • This leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), the key enzyme responsible for breaking down stored triglycerides into free fatty acids (lipolysis).

  • The resulting decrease in the release of free fatty acids from adipose tissue reduces their flux to the liver.

  • With less substrate (free fatty acids) available, the liver's synthesis of triglycerides and, consequently, the production and secretion of Very-Low-Density Lipoprotein (VLDL) are reduced.

  • Since Low-Density Lipoprotein (LDL) is a metabolic byproduct of VLDL, LDL levels also decrease.

G cluster_0 Adipocyte cluster_1 Liver na Nicotinic Acid gpr109a GPR109A Receptor na->gpr109a Binds gi Gᵢ Protein gpr109a->gi ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp Synthesizes pka ↓ PKA Activity camp->pka hsl ↓ Hormone-Sensitive Lipase (HSL) pka->hsl lipolysis ↓ Lipolysis hsl->lipolysis ffa ↓ Free Fatty Acid Flux to Liver lipolysis->ffa Reduces tg ↓ Triglyceride Synthesis ffa->tg vldl ↓ VLDL Secretion tg->vldl ldl ↓ LDL Levels vldl->ldl Metabolized to

Caption: Antilipolytic mechanism of nicotinic acid.

Conclusion and Future Directions

From its origins as a synthetic curiosity to its vital role as a vitamin and a cornerstone of lipid therapy, nicotinic acid has had a remarkable scientific journey. The development of nicotinic acid esters has enabled modulation of its delivery and effects, particularly in topical applications. While the clinical use of high-dose nicotinic acid has been challenged by side effects and mixed results in recent large-scale trials, its unique ability to raise HDL cholesterol continues to make it a subject of intense research. Future work will likely focus on developing more selective GPR109A agonists that can separate the therapeutic lipid-modifying effects from the prostaglandin-mediated flushing, and on further exploring the complex, receptor-independent mechanisms that may contribute to its broad range of biological activities.

Ethyl 6-hydroxynicotinate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 6-hydroxynicotinate, a pyridine derivative of interest in various scientific domains. This document outlines its chemical identity, physicochemical properties, and relevant biological context, with a focus on detailed experimental protocols and data presentation for practical research applications.

Core Chemical Identifiers

This compound is chemically identified as the ethyl ester of 6-hydroxy-3-pyridinecarboxylic acid.

IdentifierValue
CAS Number 18617-50-0[1]
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
IUPAC Name Ethyl 6-hydroxypyridine-3-carboxylate
Synonyms 6-Oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties
PropertyValue (this compound)Value (Ethyl nicotinate Analogue)
Melting Point Data not available8-10 °C[2]
Boiling Point Data not available223-224 °C[2]
Density Data not available1.107 g/mL at 25 °C[2]
Purity (Typical) ≥95%[1]99%
Appearance White to off-white solidColorless to pale yellow liquid[3]
Table 2: Spectroscopic Data (Reference: Ethyl nicotinate)

Note: The following data is for the analogue Ethyl nicotinate (C₈H₉NO₂) and should be used for reference only. The hydroxyl group in this compound will introduce characteristic signals (e.g., a broad O-H stretch in IR, a labile proton in ¹H NMR) and shift the other signals.

Spectroscopy Data for Ethyl nicotinate (CAS 614-18-6)
¹H NMR Spectrum available, but peak data not detailed in search results.[4]
¹³C NMR Spectrum available, but peak data not detailed in search results.[5]
IR (Infrared) Characteristic absorptions for C=O (ester) around 1720-1730 cm⁻¹, C-O stretch, and aromatic C-H and C=C stretches are expected.[6][7][8][9]
Mass Spec (MS) Molecular Ion (M+) at m/z = 151. Key fragments would correspond to the loss of the ethoxy group (-OC₂H₅).

Experimental Protocols

Synthesis of Precursor: 6-Hydroxynicotinic Acid

A key precursor for this compound is 6-hydroxynicotinic acid. A biocatalytic synthesis has been reported, offering a high-yield route.[10]

Materials:

  • 5% Sodium nicotinate solution

  • Achromobacter xylosoxydans DSM 2783 cell suspension

  • Concentrated Sulfuric Acid

  • 3-Liter reaction vessel with pH, temperature, and oxygen monitoring

Procedure: [10]

  • Charge the reaction vessel with 2250 mL of a 5% sodium nicotinate solution.

  • Adjust the pH to 6.5 and heat the solution to 30°C.

  • Add a suspension of Achromobacter xylosoxydans cells (in 120 mL of water).

  • Maintain the reaction at 30°C with intensive aeration and stirring, continuously regulating pH and oxygen concentration.

  • Monitor the reaction. Completion is indicated by a rise in dissolved oxygen concentration, typically after around 7 hours.

  • Terminate the reaction and centrifuge the suspension to pellet the cells. The cell sediment can be reused.

  • Collect the clear supernatant and acidify to pH 1.5 using concentrated sulfuric acid.

  • The precipitated 6-hydroxynicotinic acid is filtered, drained, and dried.

  • This method has been reported to yield a product with 98.6% purity and a yield of 93.7%.[10]

General Protocol for Esterification (Fischer Esterification)

While a specific protocol for the synthesis of this compound was not found, a standard Fischer esterification of the 6-hydroxynicotinic acid precursor can be proposed.

Materials:

  • 6-Hydroxynicotinic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • In a round-bottom flask, dissolve or suspend 6-hydroxynicotinic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Neutralize the remaining mixture by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Biological Context and Signaling Pathways

This compound's precursor, 6-hydroxynicotinic acid (6-HNA), is a key intermediate in the aerobic degradation pathway of nicotinic acid (niacin) by bacteria such as Pseudomonas putida.[11] This pathway is of interest for bioremediation of N-heterocyclic aromatic compounds.

A central enzyme in this pathway is 6-Hydroxynicotinate 3-monooxygenase (NicC) . This FAD-dependent flavoprotein catalyzes the decarboxylative hydroxylation of 6-HNA to form 2,5-dihydroxypyridine (2,5-DHP).[12][13][14] The reaction requires NADH and molecular oxygen.[11][12]

Nicotinic_Acid_Degradation cluster_main Bacterial Nicotinic Acid Degradation Pathway (Initial Step) cluster_cofactors Cofactors for NicC Reaction NicotinicAcid Nicotinic Acid HNA 6-Hydroxynicotinic Acid (6-HNA) NicotinicAcid->HNA NicB (Hydroxylase) DHP 2,5-Dihydroxypyridine (2,5-DHP) HNA->DHP NicC (6-Hydroxynicotinate 3-monooxygenase) NADH NADH + H⁺ NADH->HNA_reaction_point Input O2 O₂ O2->HNA_reaction_point Input NAD NAD⁺ H2O_CO2 H₂O + CO₂ HNA_reaction_point->NAD Output HNA_reaction_point->H2O_CO2 Output

Caption: Enzymatic conversion of 6-HNA by NicC.

Applications in Drug Development and Research

While direct pharmacological applications of this compound are not extensively documented, its structural motifs are relevant to drug discovery. Nicotinate esters are utilized in topical medications as local vasodilators for treating muscular pain and improving skin microcirculation.[2] Furthermore, derivatives of 3-hydroxypyridine are explored for their antioxidant and membranotropic effects, with some compounds investigated as potential retinoprotectors in models of retinal ischemia–reperfusion.[15] this compound serves as a valuable building block for synthesizing more complex molecules that may possess these desired biological activities.

References

An In-depth Technical Guide to the Reaction Mechanism of 6-Hydroxynicotinate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 6-hydroxynicotinate, a valuable intermediate in the chemical and pharmaceutical industries. The primary focus is on the reaction catalyzed by nicotinate dehydrogenase, detailing its mechanism, kinetic properties, and the experimental protocols for its study.

Introduction: The Significance of 6-Hydroxynicotinate

6-Hydroxynicotinate (6-HNA) is a key precursor in the synthesis of various commercial chemicals, including neonicotinoid insecticides.[1] The traditional chemical synthesis of 6-HNA often involves harsh conditions and can lead to environmental pollution.[1] Biocatalytic synthesis using the enzyme nicotinate dehydrogenase presents a greener and more specific alternative.[1] This enzyme, also known as nicotinic acid hydroxylase, is found in a variety of microorganisms that utilize nicotinic acid as a carbon source.[1]

The Enzymatic Synthesis of 6-Hydroxynicotinate

The synthesis of 6-hydroxynicotinate from nicotinate is catalyzed by nicotinate dehydrogenase (NDHase), an oxidoreductase with the systematic name nicotinate:NADP+ 6-oxidoreductase (hydroxylating) (EC 1.17.1.5).[2] The overall reaction is a hydroxylation where the oxygen atom is derived from water:

Nicotinate + H₂O + NADP⁺ ⇌ 6-Hydroxynicotinate + NADPH + H⁺ [2]

In some bacterial systems, the enzyme is a two-component system that uses a cytochrome as the electron acceptor (EC 1.17.2.1).[3]

Enzyme Structure and Cofactors

Nicotinate dehydrogenase is a complex metalloenzyme. The enzyme from Eubacterium barkeri (formerly Clostridium barkeri) is a heterotetramer.[4] These enzymes belong to the xanthine dehydrogenase family and typically contain several redox cofactors essential for their catalytic activity, including:[2]

  • A Molybdenum Cofactor (Moco): This is the site of nicotinate hydroxylation. In E. barkeri, the molybdenum is coordinated by a unique selenido ligand (Mo=Se) instead of the more common sulfido ligand, which is thought to enhance catalytic efficiency.[4]

  • Flavin Adenine Dinucleotide (FAD): This cofactor is involved in the intramolecular electron transfer chain.[2]

  • Iron-Sulfur Clusters: Typically, two [2Fe-2S] clusters are present, which also participate in electron transfer.[4]

Reaction Mechanism of Nicotinate Dehydrogenase

The catalytic mechanism of nicotinate dehydrogenase is believed to follow the general mechanism of other molybdenum hydroxylases. The process involves a series of coordinated steps at the molybdenum active site.

reaction_mechanism E_ox Enzyme-Mo(VI)=Se (Oxidized) E_sub Enzyme-Mo(VI)=Se + Nicotinate E_ox->E_sub Substrate Binding E_int Enzyme-Mo(IV)-SeH-Substrate Intermediate E_sub->E_int Hydride transfer from substrate to Se E_prod Enzyme-Mo(IV)-SeH + 6-Hydroxynicotinate E_int->E_prod Hydroxylation and Product Release E_red Enzyme-Mo(IV)-SeH (Reduced) E_h2o Enzyme-Mo(IV)-SeH + H₂O E_red->E_h2o Water Binding E_reox Enzyme-Mo(VI)=Se + 2e⁻ + 2H⁺ E_h2o->E_reox Oxidative Half-Reaction (Regeneration) E_reox->E_ox Electron Transfer to FAD/Fe-S

Catalytic cycle of nicotinate dehydrogenase.

The proposed mechanism involves the following key steps:

  • Substrate Binding: Nicotinate binds to the active site of the oxidized enzyme, where the molybdenum is in the +6 oxidation state.

  • Nucleophilic Attack and Hydride Transfer: A hydroxide ion coordinated to the molybdenum attacks the C6 position of the nicotinic acid ring. Concurrently, a hydride is transferred from the C6 position to the selenido ligand (or sulfido in other homologs), reducing the molybdenum to the +4 oxidation state.

  • Product Release: The hydroxylated product, 6-hydroxynicotinate, is released from the active site.

  • Enzyme Regeneration: The reduced enzyme is re-oxidized back to the Mo(VI) state. This involves the transfer of two electrons through the enzyme's internal electron transport chain (the iron-sulfur clusters and FAD) to a terminal electron acceptor, such as NADP⁺.

Quantitative Data

Comprehensive kinetic data for nicotinate dehydrogenase is not widely available in the public literature. However, some specific activity values have been reported for the enzyme from different microbial sources.

Microbial SourceSpecific Activity (U/mg)Notes
Bacillus sp. DSM 29232.2Purified enzyme.[1]
Eubacterium barkeri11 - 20Enzyme preparation used for crystallization.[5]
Comamonas testosteroni JA10.42Enzyme activity in U/ml.[1]

Experimental Protocols

This section provides generalized protocols for the purification and assay of nicotinate dehydrogenase, based on published methods.

Purification of Nicotinate Dehydrogenase

The purification of nicotinate dehydrogenase typically involves multiple chromatographic steps to separate it from other cellular proteins.

purification_workflow start Bacterial Cell Culture (e.g., E. barkeri) lysis Cell Lysis (Sonication or French Press) start->lysis centrifugation Centrifugation (to remove cell debris) lysis->centrifugation anion_exchange Anion Exchange Chromatography (e.g., Q-Sepharose) centrifugation->anion_exchange Load Supernatant hydrophobic Hydrophobic Interaction Chromatography (Optional) anion_exchange->hydrophobic Elute with Salt Gradient gel_filtration Gel Filtration Chromatography (e.g., Sephacryl S-300) hydrophobic->gel_filtration Elute with Decreasing Salt Gradient end Pure Nicotinate Dehydrogenase gel_filtration->end Collect Active Fractions

Generalized workflow for the purification of nicotinate dehydrogenase.

Protocol Outline:

  • Cell Growth and Harvest: Cultivate the microorganism (e.g., Eubacterium barkeri) in a suitable medium containing nicotinate to induce the expression of the enzyme. Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and lyse the cells using physical methods such as sonication or a French press.

  • Clarification: Centrifuge the cell lysate at high speed to remove cell debris and insoluble components, yielding a crude cell-free extract.

  • Chromatography:

    • Anion Exchange Chromatography: Load the crude extract onto an anion-exchange column (e.g., Q-Sepharose). Elute the bound proteins with a linear salt gradient (e.g., NaCl or KCl). Collect fractions and assay for nicotinate dehydrogenase activity.

    • Hydrophobic Interaction Chromatography (Optional): Pool the active fractions, adjust the salt concentration, and apply to a hydrophobic interaction column. Elute with a decreasing salt gradient.

    • Gel Filtration Chromatography: As a final polishing step, apply the concentrated active fractions to a gel filtration column to separate proteins based on size.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Activity Assay

The activity of nicotinate dehydrogenase is typically measured by monitoring the formation of NADPH, which absorbs light at 340 nm.

Reagents:

  • 1 M Potassium Phosphate (KPO₄) buffer, pH 7.0

  • 1 M Nicotinate, pH 7.5

  • 100 mM NADP⁺

  • 500 mM Dithiothreitol (DTT)

  • Purified nicotinate dehydrogenase solution

Procedure:

  • Prepare a reaction mixture in a quartz cuvette with the following final concentrations:

    • 100 mM KPO₄ buffer, pH 7.0

    • 50 mM Nicotinate

    • 1 mM NADP⁺

    • 5 mM DTT

  • Add distilled water to a final volume of 1 ml.

  • Place the cuvette in a spectrophotometer and equilibrate to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the purified enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The rate of NADPH formation can be calculated using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Conclusion

The synthesis of 6-hydroxynicotinate via nicotinate dehydrogenase is a promising biocatalytic route. Understanding the enzyme's complex structure, its unique molybdenum-selenium active site, and its catalytic mechanism is crucial for its application and potential for enzyme engineering to improve its efficiency and substrate scope. The protocols outlined in this guide provide a foundation for the purification and characterization of this important enzyme, paving the way for further research and development in the fields of biocatalysis and drug development.

References

The Hydroxynicotinate Scaffold: A Technical Guide to its Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroxynicotinate scaffold, a hydroxyl-substituted derivative of nicotinic acid (Vitamin B3), has emerged as a privileged structure in medicinal chemistry and drug discovery. Its inherent biological activity, coupled with its synthetic tractability, makes it a compelling starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of the hydroxynicotinate scaffold, focusing on its diverse roles in enzymatic reactions, cellular signaling, and its potential as a lead structure for drug development.

Enzymatic Interactions: The Case of 6-Hydroxynicotinate 3-Monooxygenase (NicC)

A key biological role of the hydroxynicotinate scaffold is exemplified by the interaction of 6-hydroxynicotinic acid with 6-hydroxynicotinate 3-monooxygenase (NicC). This flavin-dependent monooxygenase is a crucial enzyme in the aerobic degradation pathway of nicotinic acid in several bacterial species. NicC catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP).

Enzyme Kinetics

The kinetic parameters of NicC have been characterized, providing valuable insights into its catalytic efficiency. The table below summarizes key kinetic data for the enzyme from Bordetella bronchiseptica RB50 and Pseudomonas putida.

Enzyme SourceSubstrate/InhibitorParameterValueReference
B. bronchiseptica RB506-HNAkcat/KM5.0 x 10⁴ M⁻¹s⁻¹[1]
B. bronchiseptica RB506-HNAKM85 ± 13 µM[1]
B. bronchiseptica RB506-hydroxynicotinaldehydeKi3000 ± 400 µM[1]
P. putida (H47Q variant)6-HNAKM2 ± 1 µM[2]
P. putida (H47Q variant)6-HNAKi0.28 ± 0.07 mM[2]
P. putida (wild-type)6-HNAKM97 µM[2]
Bacterial Nicotinic Acid Degradation Pathway

The enzymatic degradation of nicotinic acid, initiated by the hydroxylation of the pyridine ring, represents a fundamental biochemical pathway in certain bacteria. The following diagram illustrates the initial steps of this pathway, highlighting the role of 6-hydroxynicotinate.

NicotinicAcidDegradation Nicotinate Nicotinic Acid HNA 6-Hydroxynicotinic Acid Nicotinate->HNA Nicotinate Hydroxylase DHP 2,5-Dihydroxypyridine HNA->DHP 6-Hydroxynicotinate 3-Monooxygenase (NicC) (decarboxylative hydroxylation) MelanogenesisInhibition cluster_pathways Signaling Cascades NAH Nicotinic Acid Hydroxamate MEK MEK NAH->MEK Activates AKT AKT NAH->AKT Activates ERK ERK MEK->ERK MITF MITF (Transcription Factor) ERK->MITF Inhibits GSK3b GSK3β AKT->GSK3b GSK3b->MITF Inhibits Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin LangendorffWorkflow Start Anesthetize Rat ExciseHeart Excise Heart Start->ExciseHeart Mount Mount on Langendorff Apparatus ExciseHeart->Mount Stabilize Stabilization Period (Retrograde Perfusion with Krebs-Henseleit Buffer) Mount->Stabilize Ischemia Induce Global Ischemia (Stop Perfusion) Stabilize->Ischemia Reperfusion Reperfusion with Krebs-Henseleit Buffer (± Test Compound) Ischemia->Reperfusion Measure Measure Cardiac Function (LVDP, HR, etc.) and Collect Perfusate Reperfusion->Measure Analyze Analyze Perfusate for Damage Markers (CK-MB, LDH) Measure->Analyze End End of Experiment Analyze->End

References

Methodological & Application

Ethyl 6-hydroxynicotinate: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Ethyl 6-hydroxynicotinate, a substituted pyridine derivative, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester, allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of complex molecular architectures, including kinase inhibitors and other therapeutic agents. The pyridine-2-one tautomer of this compound is also of significant interest, serving as a precursor for various substituted pyridinone structures.

Key Applications in Drug Discovery and Development

This compound and its derivatives are pivotal in the synthesis of a variety of pharmacologically active compounds. Notably, the pyridine core is a common scaffold in many kinase inhibitors, a class of drugs that target protein kinases to interfere with cancer cell signaling pathways. The hydroxyl group of this compound can be readily converted into a leaving group, such as a chloride, enabling subsequent cross-coupling reactions to build the complex aryl and heteroaryl structures characteristic of many kinase inhibitors, including analogues of drugs like Sorafenib.[1][2][3]

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for molecular diversity in drug design. The strategic manipulation of these functional groups allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 6-hydroxynicotinic acid via Fischer esterification.[4][5][6]

Reaction Scheme:

G reactant 6-Hydroxynicotinic Acid product This compound reactant->product Reflux reagent Ethanol (excess) H2SO4 (cat.) reagent->product

Caption: Synthesis of this compound via Fischer Esterification.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
6-Hydroxynicotinic Acid139.1113.9 g0.1
Absolute Ethanol46.07150 mL-
Concentrated Sulfuric Acid98.082 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate88.11200 mL-
Anhydrous Sodium Sulfate142.0420 g-

Procedure:

  • To a 250 mL round-bottom flask, add 6-hydroxynicotinic acid (13.9 g, 0.1 mol) and absolute ethanol (150 mL).

  • Slowly add concentrated sulfuric acid (2 mL) to the stirred suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 12 hours.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Neutralize the residue by careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Expected Yield: 75-85%

Protocol 2: Synthesis of Ethyl 6-chloronicotinate

This protocol details the conversion of this compound to Ethyl 6-chloronicotinate, a key intermediate for cross-coupling reactions.

Reaction Scheme:

G reactant This compound product Ethyl 6-chloronicotinate reactant->product Heat reagent POCl3 reagent->product

Caption: Synthesis of Ethyl 6-chloronicotinate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound167.1616.7 g0.1
Phosphorus Oxychloride (POCl3)153.3350 mL-
Dichloromethane84.93100 mL-
Ice-As needed-
Saturated Sodium Bicarbonate Solution-As needed-

Procedure:

  • In a 250 mL round-bottom flask, suspend this compound (16.7 g, 0.1 mol) in phosphorus oxychloride (50 mL).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yield: 70-80%

Protocol 3: Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a representative example of using Ethyl 6-chloronicotinate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a common step in the synthesis of kinase inhibitors.[7][8]

Reaction Scheme:

G cluster_reactants Reactants reactant1 Ethyl 6-chloronicotinate product Ethyl 6-arylnicotinate reactant1->product reactant2 Arylboronic Acid reactant2->product catalyst Pd(PPh3)4 K2CO3 catalyst->product Toluene/H2O, Heat

Caption: Suzuki-Miyaura cross-coupling of Ethyl 6-chloronicotinate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl 6-chloronicotinate185.611.86 g0.01
Arylboronic Acid-1.2 equiv.0.012
Tetrakis(triphenylphosphine)palladium(0)1155.560.05 equiv.0.0005
Potassium Carbonate138.212.0 equiv.0.02
Toluene-20 mL-
Water-5 mL-

Procedure:

  • To a Schlenk flask, add Ethyl 6-chloronicotinate (1.86 g, 0.01 mol), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (20 mL) and water (5 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired product.

Expected Yield: 60-90% (dependent on the arylboronic acid used)

Summary of Quantitative Data

ProtocolProductStarting MaterialKey ReagentsReaction TimeTemperatureTypical Yield (%)
1This compound6-Hydroxynicotinic AcidEthanol, H2SO412 hReflux75-85
2Ethyl 6-chloronicotinateThis compoundPOCl34 hReflux70-80
3Ethyl 6-arylnicotinateEthyl 6-chloronicotinateArylboronic Acid, Pd(PPh3)4, K2CO312 h90 °C60-90

References

Ethyl 6-Hydroxynicotinate: A Versatile Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 6-hydroxynicotinate, a substituted pyridine derivative, serves as a valuable and versatile building block in the synthesis of a variety of pharmacologically active compounds, most notably multi-kinase inhibitors for cancer therapy. Its inherent chemical functionalities—a nucleophilic hydroxyl group, an electrophilic ester, and an electron-deficient pyridine ring—provide multiple reaction sites for molecular elaboration and the construction of complex drug scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on derivatives analogous to the approved anti-cancer drug, Sorafenib.

Introduction to Pharmacological Significance

Derivatives of the 6-hydroxynicotinate core have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer progression. These enzymes, such as vascular endothelial growth factor receptor (VEGFR) and the kinases in the RAF/MEK/ERK signaling cascade, are crucial regulators of tumor cell proliferation, survival, and angiogenesis. By targeting these pathways, pharmaceuticals derived from this compound can effectively impede tumor growth and vascularization.

Key Applications in Drug Synthesis

The primary application of this compound as a pharmaceutical building block lies in its utility for constructing diaryl ether and urea functionalities, which are common pharmacophores in many kinase inhibitors. The synthesis of Sorafenib and its analogues provides a compelling case study for the strategic use of this scaffold. While many reported syntheses of Sorafenib commence from picolinic acid, the following protocols outline a highly plausible synthetic route starting from this compound, based on established chemical transformations of analogous pyridine systems.

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate - 4-(4-Aminophenoxy)-N-methylpicolinamide from this compound

This protocol describes a multi-step synthesis to convert this compound into a key intermediate used in the synthesis of Sorafenib and its analogues.

Step 1: Chlorination of this compound

  • Objective: To convert the hydroxyl group into a more reactive chloro group for subsequent nucleophilic aromatic substitution.

  • Reagents and Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene (anhydrous)

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend this compound (1 equivalent) in anhydrous toluene.

    • Add a catalytic amount of DMF.

    • Slowly add phosphorus oxychloride (2-3 equivalents) to the suspension at room temperature with stirring.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 6-chloronicotinate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Nucleophilic Aromatic Substitution with 4-Aminophenol

  • Objective: To form the diaryl ether linkage.

  • Reagents and Materials:

    • Ethyl 6-chloronicotinate (from Step 1)

    • 4-Aminophenol

    • Potassium tert-butoxide (KOtBu)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve 4-aminophenol (1.1 equivalents) in anhydrous DMF.

    • Add potassium tert-butoxide (1.2 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes.

    • Add a solution of ethyl 6-chloronicotinate (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 6-8 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture and pour it into ice-water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting ethyl 6-(4-aminophenoxy)nicotinate by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).

Step 3: Amidation with Methylamine

  • Objective: To convert the ethyl ester to the corresponding N-methyl amide.

  • Reagents and Materials:

    • Ethyl 6-(4-aminophenoxy)nicotinate (from Step 2)

    • Methylamine solution (40% in water or 2M in THF)

    • Methanol

  • Procedure:

    • Dissolve ethyl 6-(4-aminophenoxy)nicotinate (1 equivalent) in methanol.

    • Add an excess of methylamine solution (e.g., 5-10 equivalents) at room temperature.

    • Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent and excess methylamine under reduced pressure.

    • The resulting solid, 4-(4-aminophenoxy)-N-methylpicolinamide, can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water.

Protocol 2: Synthesis of a Sorafenib Analogue

  • Objective: To couple the key intermediate with a substituted isocyanate to form the final urea linkage.

  • Reagents and Materials:

    • 4-(4-Aminophenoxy)-N-methylpicolinamide (from Protocol 1)

    • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

    • Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the product by TLC.

    • A precipitate of the Sorafenib analogue will likely form during the reaction.

    • After the reaction is complete, filter the solid product, wash it with cold DCM, and dry it under vacuum to obtain the purified Sorafenib analogue.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of Sorafenib and its analogues against key kinases. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding further drug design efforts.

CompoundTarget KinaseIC₅₀ (nM)Reference
SorafenibB-Raf6[1]
SorafenibVEGFR-290[1]
SorafenibPDGFR-β57[1]
Analogue 2mB-RafModerate Inhibition
Analogue 2m (vs. Huh7 cells)-5670

Note: Analogue 2m is a 1,2,3-triazole-containing Sorafenib analogue.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by pharmaceuticals derived from this compound.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Sorafenib Sorafenib Analogue Sorafenib->RAF

Caption: RAF/MEK/ERK Signaling Pathway and Inhibition by Sorafenib Analogues.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival PKC->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis Sorafenib Sorafenib Analogue Sorafenib->VEGFR

Caption: VEGFR Signaling Pathway and its Inhibition.

Experimental Workflow

The following diagram outlines the key steps in the synthesis of Sorafenib analogues from this compound.

Synthesis_Workflow Start This compound Step1 Chlorination (POCl₃) Start->Step1 Intermediate1 Ethyl 6-chloronicotinate Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (4-Aminophenol, KOtBu) Intermediate1->Step2 Intermediate2 Ethyl 6-(4-aminophenoxy)nicotinate Step2->Intermediate2 Step3 Amidation (Methylamine) Intermediate2->Step3 KeyIntermediate 4-(4-Aminophenoxy)-N-methylpicolinamide Step3->KeyIntermediate Step4 Urea Formation (Isocyanate) KeyIntermediate->Step4 FinalProduct Sorafenib Analogue Step4->FinalProduct

Caption: Synthetic Workflow for Sorafenib Analogues.

References

Application Notes: Synthesis and Utility of Ethyl 6-hydroxynicotinate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Ethyl 6-hydroxynicotinate and its derivatives are a class of pyridine compounds that serve as versatile building blocks in medicinal chemistry and drug development. The presence of multiple functional groups—the pyridine ring, the hydroxyl group, the ester, and the potential for substitution at other ring positions—allows for the creation of diverse molecular scaffolds. These scaffolds are of significant interest for developing novel therapeutic agents due to their established roles in various biological pathways. For instance, derivatives of hydroxypyridines have shown potential as cardioprotective and retinoprotective agents.[1][2]

This document provides detailed protocols for the synthesis of key intermediates and subsequent derivatives, quantitative data for reaction optimization, and an overview of their potential applications.

Synthesis of Key Intermediates

The synthesis of this compound derivatives typically begins with the preparation of key precursors, namely 6-hydroxynicotinic acid and its chlorinated analogue, Ethyl 6-chloronicotinate.

Synthesis of 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid is a fundamental starting material. A common and effective synthesis route starts from methyl coumalate.

Experimental Protocol:

  • Preparation of Methyl Coumalate: In a 500-mL round-bottomed flask, place 139 mL of concentrated sulfuric acid. While swirling and maintaining the temperature between 20°C and 30°C with an occasional ice bath, add 50 g (0.36 mole) of pulverized coumalic acid in small portions.

  • Add 70 mL of methanol in small portions, keeping the temperature between 25°C and 35°C.

  • Heat the mixture on a steam bath for 1 hour, then cool to approximately 40°C.

  • Pour the mixture slowly into 800 mL of water with stirring, maintaining the temperature below 40°C using an ice bath.

  • Neutralize the mixture by adding anhydrous sodium carbonate in small portions until slightly alkaline.

  • Collect the precipitated ester, wash it four times with 100-mL portions of cold water, and air-dry. This crude methyl coumalate is used directly in the next step.[3]

  • Synthesis of 6-Hydroxynicotinic Acid: In a 500-mL beaker with magnetic stirring, place 117 mL of 14% ammonium hydroxide. Add 45 g (0.29 mole) of the crude methyl coumalate over 10 minutes, keeping the solution below 20°C. Continue stirring for an additional 45 minutes.

  • In a separate 2-L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide nearly to boiling.

  • Add the ammoniacal solution to the hot sodium hydroxide solution and boil vigorously for 5 minutes.

  • Cool the solution in an ice bath to room temperature. While keeping the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.

  • Stir and cool for 1 hour. Collect the resulting yellow microcrystalline solid by filtration, wash twice with water, and dry at 80°C.[3]

Quantitative Data:

Starting MaterialProductYieldMelting PointPurity
Coumalic AcidMethyl Coumalate32–45%68–70°CSufficient for next step
Methyl Coumalate6-Hydroxynicotinic Acid72–91%299–300°C (dec.)Sufficient for further synthesis

G A Coumalic Acid B Methyl Coumalate A->B  H2SO4, Methanol  1 hr, Steam Bath C 6-Hydroxynicotinic Acid B->C  1. 14% NH4OH  2. 17% NaOH, Boil  3. Conc. HCl

Caption: Key synthetic routes to this compound.

Synthesis of this compound Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon bonds. It involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. This method is highly effective for synthesizing a library of α,β-unsaturated derivatives from a common intermediate.

General Experimental Protocol:

  • To a solution of the aldehyde (1.0 mmol) and the active methylene compound (e.g., ethyl cyanoacetate, 1.2 mmol) in a suitable solvent (e.g., ethanol), add a catalytic amount of a weak base (e.g., piperidine or DABCO).

  • Stir the reaction mixture at a specified temperature (e.g., 50°C) for a designated time (e.g., 5-40 minutes). [4]3. Monitor the reaction by TLC.

  • Upon completion, cool the mixture, and if a precipitate forms, collect it by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

  • The resulting α,β-unsaturated product can be further modified, for example, through Michael addition or cyclization reactions.

Quantitative Data for DABCO-catalyzed Knoevenagel Condensation:

AldehydeActive MethyleneYield (%)Time (min)
BenzaldehydeEthyl Cyanoacetate99%5
4-ChlorobenzaldehydeEthyl Cyanoacetate98%10
4-NitrobenzaldehydeEthyl Cyanoacetate99%5
4-MethoxybenzaldehydeEthyl Cyanoacetate95%20
4-HydroxybenzaldehydeEthyl Cyanoacetate83%40

Data adapted from a representative procedure.[4]

Mechanism of Knoevenagel Condensation

G A Active Methylene Compound (Z-CH2-Z) B Enolate (Z-CH--Z) A->B C Aldehyde/Ketone (R-CO-R') B->C Nucleophilic Attack D Tetrahedral Intermediate C->D E Alcohol Adduct D->E Protonation F α,β-Unsaturated Product E->F Dehydration (-H₂O) Catalyst2 Base E->Catalyst2 Regenerates Base H2O H₂O F->H2O Catalyst1 Base Catalyst1->A Deprotonation

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Applications in Medicinal Chemistry and Potential Signaling Pathways

Derivatives of hydroxynicotinic acid have demonstrated significant potential in treating conditions related to oxidative stress and ischemia.

Retinoprotective Effects: A derivative, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has shown a pronounced retinoprotective effect in models of retinal ischemia-reperfusion. The mechanism is believed to involve the reduction of glutamate excitotoxicity and the mitigation of oxidative stress. [1]Under ischemic conditions, excessive glutamate release leads to excitotoxicity, while the reperfusion phase generates reactive oxygen species (ROS) like superoxide (O₂⁻). These can react with nitric oxide (NO) to form the highly damaging peroxynitrite (ONOO⁻). The antioxidant properties of the 3-hydroxypyridine moiety can help neutralize these harmful species, protecting retinal cells. [1] Cardioprotective Effects: On models of doxorubicin-induced cardiomyopathy and hypo-reperfusion injury, derivatives of 5-hydroxynicotinic acid have shown significant cardioprotective activity. This was evidenced by the prevention of cardiac contractility decline and a reduction in the release of damage markers such as creatine phosphokinase (KFK-MB) and lactate dehydrogenase (LDH). [2]Furthermore, these compounds were found to prevent the accumulation of lipid peroxidation products, indicating a mechanism rooted in reducing oxidative stress within the myocardium. [2] Potential Signaling Pathway Involvement

G Ischemia Ischemia / Reperfusion ROS ↑ Reactive Oxygen Species (ROS) (e.g., O₂⁻) Ischemia->ROS Glutamate ↑ Glutamate Excitotoxicity Ischemia->Glutamate Damage Cellular Damage (Lipid Peroxidation, Protein Damage) ROS->Damage Glutamate->Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis Derivative This compound Derivative Derivative->ROS Scavenges ROS Derivative->Glutamate Reduces Excitotoxicity

Caption: Potential mechanism of action for hydroxynicotinate derivatives.

References

Application Notes and Protocols: Esterification of 6-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 6-hydroxynicotinic acid, a valuable building block in medicinal chemistry and materials science. Two primary methods are presented: the classic Fischer-Speier esterification for simple alkyl esters and the milder Steglich esterification suitable for more sensitive substrates.

Introduction

6-Hydroxynicotinic acid and its esters are important intermediates in the synthesis of various pharmaceuticals and specialty chemicals. The ester functionality can be crucial for modulating properties such as solubility, bioavailability, and reactivity. The choice of esterification method depends on the desired ester, the scale of the reaction, and the presence of other functional groups in the molecule. This note details two robust methods for preparing esters of 6-hydroxynicotinic acid.

Key Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 6-Hydroxynicotinic Acid

This method is a direct, acid-catalyzed esterification suitable for producing simple alkyl esters such as methyl or ethyl 6-hydroxynicotinate.[1][2] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[3][4]

Materials:

  • 6-Hydroxynicotinic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 6-hydroxynicotinic acid and a large excess of the desired anhydrous alcohol (e.g., for every 1 mole of acid, use at least 10-20 moles of alcohol).

  • Stir the mixture to suspend the acid.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of 6-hydroxynicotinic acid). An exothermic reaction may occur.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

  • Carefully wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Steglich Esterification of 6-Hydroxynicotinic Acid

The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6][7] This method is particularly useful for more complex alcohols or when the starting material is sensitive to harsh acidic conditions.[5][6] The reaction proceeds at room temperature and is known for its high yields.[5]

Materials:

  • 6-Hydroxynicotinic acid

  • Alcohol of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Filter funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-hydroxynicotinic acid and the alcohol in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (approximately 5-10 mol%) to the solution.

  • In a separate container, dissolve DCC (typically 1.1 to 1.5 equivalents) in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the stirred reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding.[5]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate with dilute HCl to remove any remaining DMAP, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography.

Data Presentation

ParameterFischer EsterificationSteglich Esterification
Catalyst Strong acid (e.g., H₂SO₄)DMAP
Coupling Agent NoneDCC (or other carbodiimides)
Reaction Temperature Reflux (boiling point of the alcohol)0 °C to Room Temperature
Reaction Time 1-10 hours2-12 hours
Typical Solvents Excess alcoholDichloromethane, other aprotic solvents
Byproduct WaterDicyclohexylurea (DCU)
Purification Neutralization, extraction, recrystallization/chromatographyFiltration of DCU, extraction, chromatography
Substrate Scope Good for primary and secondary alcoholsBroad, good for acid-sensitive substrates

Diagrams

Esterification_Workflow General Workflow for Esterification of 6-Hydroxynicotinic Acid cluster_reagents Reactants & Reagents Acid 6-Hydroxynicotinic Acid Reaction Reaction Mixture Acid->Reaction Alcohol Alcohol (R-OH) Alcohol->Reaction Catalyst Catalyst/Coupling Agent Catalyst->Reaction Workup Aqueous Workup (Neutralization/Extraction) Reaction->Workup Reaction Completion Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Ester Product Purification->Product

Caption: General experimental workflow for the synthesis of 6-hydroxynicotinic acid esters.

Esterification_Decision_Tree Decision Tree for Choosing an Esterification Method Start Start: Esterify 6-Hydroxynicotinic Acid AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive AlcoholType Is the alcohol primary or secondary? AcidSensitive->AlcoholType No Steglich Use Steglich Esterification AcidSensitive->Steglich Yes Fischer Use Fischer Esterification AlcoholType->Fischer Yes AlcoholType->Steglich No (Tertiary or Bulky Alcohol) ConsiderSteglich Consider Steglich for better yields or hindered alcohols Fischer->ConsiderSteglich

Caption: Logical diagram for selecting the appropriate esterification protocol.

References

Application Notes and Protocols: Ethyl 6-hydroxynicotinate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethyl 6-hydroxynicotinate as a versatile starting material in the synthesis of potent kinase inhibitors. The following sections detail the synthetic strategies, experimental procedures, and biological evaluation of a selected kinase inhibitor, underscoring the importance of the pyridinone scaffold in medicinal chemistry.

Introduction to Kinase Inhibitors and the Role of the Pyridine Scaffold

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of targeted therapies, with numerous drugs approved for clinical use.

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in the core structure of kinase inhibitors. Its ability to form key hydrogen bonds and participate in various non-covalent interactions within the ATP-binding pocket of kinases makes it an ideal template for inhibitor design. This compound, a readily available substituted pyridine, serves as a valuable building block for the synthesis of a diverse range of kinase inhibitors. Its functional groups—the ester and the hydroxyl—provide convenient handles for chemical modification and elaboration into more complex molecular architectures.

Synthesis of a B-Raf Kinase Inhibitor from this compound

This section details the synthesis of a potent B-Raf kinase inhibitor, demonstrating a practical application of this compound. The B-Raf serine/threonine kinase is a key component of the MAPK/ERK signaling pathway, and its activating mutations, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers.

The synthetic route involves the initial conversion of the hydroxyl group of this compound to a more reactive triflate group, followed by a Suzuki coupling to introduce an aryl moiety. Subsequent functional group manipulations lead to the final inhibitor.

Experimental Protocols

Step 1: Synthesis of Ethyl 6-(trifluoromethylsulfonyloxy)nicotinate (2)

  • Reaction: To a solution of this compound (1) (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere is added triethylamine (1.5 eq). Trifluoromethanesulfonic anhydride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl 6-(trifluoromethylsulfonyloxy)nicotinate (2).

  • Yield: 92%

Step 2: Synthesis of Ethyl 6-(4-aminophenyl)nicotinate (3)

  • Reaction: To a solution of ethyl 6-(trifluoromethylsulfonyloxy)nicotinate (2) (1.0 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water is added potassium carbonate (2.0 eq). The mixture is degassed with nitrogen for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated at 90 °C for 12 hours under a nitrogen atmosphere.

  • Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl 6-(4-aminophenyl)nicotinate (3).

  • Yield: 78%

Step 3: Synthesis of 6-(4-Aminophenyl)-N-propylnicotinamide (4)

  • Reaction: Ethyl 6-(4-aminophenyl)nicotinate (3) (1.0 eq) is dissolved in a 7N solution of ammonia in methanol. The solution is heated in a sealed tube at 100 °C for 16 hours. The solvent is removed under reduced pressure. To the resulting crude amide in anhydrous DCM is added propylamine (2.0 eq) and trimethylaluminum (2.0 M in toluene, 2.0 eq) at 0 °C. The reaction is stirred at room temperature for 4 hours.

  • Work-up: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by preparative HPLC to give 6-(4-aminophenyl)-N-propylnicotinamide (4).

  • Yield: 65%

Step 4: Synthesis of Final B-Raf Inhibitor (5)

  • Reaction: To a solution of 6-(4-aminophenyl)-N-propylnicotinamide (4) (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C is added propionyl chloride (1.2 eq). The reaction is stirred at room temperature for 3 hours.

  • Work-up: The reaction mixture is washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by crystallization from ethyl acetate/hexanes to afford the final B-Raf inhibitor (5).

  • Yield: 85%

Quantitative Data Summary
CompoundStepProductStarting MaterialReagentsYield (%)Purity (%)
2 1Ethyl 6-(trifluoromethylsulfonyloxy)nicotinateThis compoundTrifluoromethanesulfonic anhydride, Triethylamine92>98
3 2Ethyl 6-(4-aminophenyl)nicotinateCompound 24-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, Pd(PPh3)4, K2CO378>97
4 36-(4-Aminophenyl)-N-propylnicotinamideCompound 3NH3/MeOH, Propylamine, Trimethylaluminum65>99 (HPLC)
5 4Final B-Raf InhibitorCompound 4Propionyl chloride, Pyridine85>99 (HPLC)

Biological Activity and Signaling Pathway

The synthesized B-Raf inhibitor (5) was evaluated for its ability to inhibit the kinase activity of wild-type B-Raf and the V600E mutant.

Kinase Inhibition Data
CompoundB-Raf (wild-type) IC50 (nM)B-Raf (V600E) IC50 (nM)
5 15025
Vemurafenib (Control) 10031

The data indicates that the synthesized inhibitor exhibits potent activity against the clinically relevant B-Raf V600E mutant, with an IC50 value comparable to the approved drug Vemurafenib.

Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in B-Raf, a key component of this pathway, can lead to its constitutive activation and uncontrolled cell growth, a hallmark of cancer.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras BRaf B-Raf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor B-Raf Inhibitor (5) Inhibitor->BRaf GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway and the point of inhibition by the synthesized B-Raf inhibitor.

The diagram illustrates that the synthesized inhibitor targets B-Raf, thereby blocking the downstream signaling cascade that leads to aberrant gene expression and cancer cell proliferation.

Experimental Workflow

The following diagram outlines the overall workflow for the synthesis and evaluation of the B-Raf kinase inhibitor.

workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_bioassay Biological Evaluation start This compound (1) step1 Triflation (Compound 2) start->step1 step2 Suzuki Coupling (Compound 3) step1->step2 step3 Amidation (Compound 4) step2->step3 step4 Final Acylation (Inhibitor 5) step3->step4 purification Column Chromatography / HPLC step4->purification characterization NMR, Mass Spectrometry purification->characterization kinase_assay B-Raf Kinase Assay (IC50) characterization->kinase_assay cellular_assay Cell Proliferation Assay kinase_assay->cellular_assay

Caption: Overall workflow from synthesis to biological evaluation of the B-Raf inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors. The provided protocols detail a reliable synthetic route to a B-Raf inhibitor, demonstrating the utility of this starting material in medicinal chemistry and drug discovery. The straightforward functionalization of the pyridine ring allows for the systematic exploration of structure-activity relationships, paving the way for the development of novel and effective targeted therapies.

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in Ethyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the hydroxyl group of Ethyl 6-hydroxynicotinate, a versatile building block in medicinal chemistry. The derivatization of this hydroxyl group into ethers and esters allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which is crucial in drug discovery and development.

Introduction

This compound is a heterocyclic compound featuring a phenolic hydroxyl group. This group is a key handle for chemical modification to generate a diverse range of derivatives. The primary methods for derivatizing this hydroxyl group are O-alkylation (to form ethers) and O-acylation (to form esters). These transformations are fundamental in constructing libraries of compounds for structure-activity relationship (SAR) studies.

Derivatization Strategies

The principal strategies for the derivatization of the hydroxyl group in this compound are:

  • O-Alkylation (Ether Formation): This is commonly achieved through the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.[1][2] This method is suitable for introducing a variety of alkyl and substituted alkyl groups.

  • O-Acylation (Ester Formation): This can be accomplished using several methods, including reaction with acyl chlorides or anhydrides in the presence of a base, or through coupling reactions with carboxylic acids using reagents like dicyclohexylcarbodiimide (DCC).

  • Mitsunobu Reaction: This versatile reaction allows for the formation of esters (and other functional groups) from alcohols under mild conditions using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4][5]

These methods offer a robust toolkit for creating a wide array of derivatives for further investigation.

Experimental Protocols

O-Alkylation: Williamson Ether Synthesis

This protocol describes the synthesis of ether derivatives of this compound by reaction with an alkyl halide in the presence of a base. The following is a general procedure adaptable for various alkyl halides.

Reaction Scheme:

G reagents Alkyl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., DMF) product Ethyl 6-(alkoxy)nicotinate reagents->product ethyl_6_hydroxynicotinate This compound ethyl_6_hydroxynicotinate->product O-Alkylation

Caption: General scheme for the O-alkylation of this compound.

Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 2.0-3.0 eq.).

  • Add the alkyl halide (1.1-1.5 eq.) to the suspension.

  • Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired Ethyl 6-(alkoxy)nicotinate.

A specific example for a similar substrate, the methylation of 2-chloro-6-hydroxynicotinic acid, uses silver carbonate as the base and methyl iodide as the alkylating agent in chloroform at 50°C for 3 hours.[6]

O-Acylation using Acyl Chlorides or Anhydrides

This protocol outlines the synthesis of ester derivatives of this compound via reaction with an acyl chloride or anhydride.

Reaction Scheme:

G reagents Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)2O) Base (e.g., Pyridine or Et3N) product Ethyl 6-(acyloxy)nicotinate reagents->product ethyl_6_hydroxynicotinate This compound ethyl_6_hydroxynicotinate->product O-Acylation

Caption: General scheme for the O-acylation of this compound.

Protocol:

  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).

  • Add a base such as pyridine or triethylamine (1.5-2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1-1.2 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure Ethyl 6-(acyloxy)nicotinate.

Mitsunobu Reaction for Ester Synthesis

The Mitsunobu reaction provides a mild method for the synthesis of esters from this compound and a carboxylic acid.[3][4][5]

Reaction Scheme:

G reagents Carboxylic Acid (RCOOH) Triphenylphosphine (PPh3) DIAD or DEAD product Ethyl 6-(acyloxy)nicotinate reagents->product ethyl_6_hydroxynicotinate This compound ethyl_6_hydroxynicotinate->product Mitsunobu Reaction

Caption: General scheme for the Mitsunobu esterification of this compound.

Protocol:

  • Dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the reaction mixture.[4]

  • Allow the reaction to stir at room temperature for 6-24 hours, while monitoring its progress by TLC.[4]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel. The by-products, triphenylphosphine oxide and the hydrazine dicarboxylate, can often be challenging to remove completely.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the derivatization of this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: O-Alkylation via Williamson Ether Synthesis

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF606>90
Ethyl BromideK₂CO₃Acetonitrile801285-95
Benzyl BromideCs₂CO₃DMFRoom Temp8>90
Allyl BromideK₂CO₃AcetoneReflux480-90

Table 2: O-Acylation with Acylating Agents

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChloridePyridineDCM0 to RT2>95
Acetic AnhydrideEt₃NTHFRoom Temp4>95
Benzoyl ChloridePyridinePyridine0 to RT690-98

Table 3: Mitsunobu Esterification

Carboxylic AcidPhosphineAzodicarboxylateSolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidPPh₃DEADTHF0 to RT1270-90
Acetic AcidPPh₃DIADDCM0 to RT865-85
4-Nitrobenzoic AcidPPh₃DEADTHF0 to RT1280-95

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Derivatization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A Reactant Preparation (this compound, Reagents, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Quenching C->D E Extraction D->E F Drying and Concentration E->F G Column Chromatography or Recrystallization F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Purity Determination (HPLC, Elemental Analysis) H->I

Caption: A generalized workflow for the synthesis and analysis of derivatives.

Logical Relationship of Derivatization Pathways

The choice of derivatization method depends on the desired final product and the available starting materials.

G cluster_alkylation O-Alkylation cluster_acylation O-Acylation Start This compound Williamson Williamson Synthesis (Alkyl Halide, Base) Start->Williamson Acyl_Halide Acyl Halide / Anhydride (Base) Start->Acyl_Halide Mitsunobu Mitsunobu Reaction (Carboxylic Acid, PPh3, DEAD/DIAD) Start->Mitsunobu Ether Ether Derivative (R-O-Py-COOEt) Ester Ester Derivative (R-COO-Py-COOEt) Williamson->Ether Acyl_Halide->Ester Mitsunobu->Ester

Caption: Pathways for the derivatization of this compound.

References

Application Notes and Protocols: Functionalization of the Pyridine Ring in Ethyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-hydroxynicotinate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its pyridine core, substituted with both an electron-donating hydroxyl group and an electron-withdrawing ethyl ester, offers multiple avenues for chemical modification. Functionalization of the pyridine ring allows for the synthesis of a diverse range of derivatives with tailored biological activities and physicochemical properties. These modifications are crucial in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for the key functionalization strategies of the pyridine ring in this compound, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Reactivity and Regioselectivity Overview

The pyridine ring in this compound is electron-deficient; however, the C6-hydroxyl group, existing in tautomeric equilibrium with its pyridone form, acts as a strong activating group. This directing effect, combined with the deactivating and meta-directing nature of the C3-ester, governs the regiochemical outcome of electrophilic substitution reactions. Electrophilic attack is predicted to occur at the positions ortho and para to the hydroxyl group, namely C5 and C2. For cross-coupling reactions, the hydroxyl group must first be converted into a more suitable leaving group, such as a halide or a triflate.

G cluster_0 Functionalization Pathways A This compound B Electrophilic Aromatic Substitution (Nitration, Halogenation) A->B Direct C Activation of C6-OH (Chlorination, Triflation) A->C Activation E Functionalized Derivatives B->E D C-C & C-N Bond Formation (Cross-Coupling Reactions) C->D Coupling Precursor D->E

Caption: General functionalization strategies for this compound.

Electrophilic Aromatic Substitution

Nitration

Nitration introduces a nitro group onto the pyridine ring, a versatile functional group that can be further reduced to an amine. The reaction on 6-hydroxynicotinic acid, a close analog, proceeds with high regioselectivity.[1]

Protocol 1: Nitration of 6-Hydroxynicotinic Acid

  • Reaction:

    • 6-Hydroxynicotinic Acid + Nitric Acid/Sulfuric Acid → 6-Hydroxy-5-nitronicotinic acid

  • Reagents and Materials:

    • 6-Hydroxynicotinic acid (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃, d=1.5) (1.1 eq)

    • Ice bath

  • Procedure:

    • Dissolve 6-hydroxynicotinic acid in concentrated sulfuric acid with cooling in an ice bath.

    • Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Notes: This protocol is adapted from the nitration of the parent carboxylic acid.[1] The ethyl ester is expected to behave similarly, though reaction times may need optimization. The primary product is the 5-nitro derivative due to the directing effect of the C6-hydroxyl group.

Halogenation

Halogenation, particularly chlorination and bromination, introduces a handle for subsequent cross-coupling reactions.

Protocol 2: Chlorination using Phosphorus Oxychloride (POCl₃)

This reaction converts the 6-hydroxy group into a 6-chloro group, a key step for creating a versatile substrate for cross-coupling.[2]

  • Reaction:

    • This compound + POCl₃ → Ethyl 6-chloronicotinate

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (excess, can act as solvent)

    • Optional: A tertiary amine base like triethylamine (Et₃N) or N,N-dimethylaniline (catalytic or stoichiometric)

    • Reaction flask with reflux condenser

  • Procedure:

    • Combine this compound and phosphorus oxychloride in a reaction flask.

    • If using a base, add it to the mixture.

    • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC or LC-MS.[3]

    • After completion, cool the reaction mixture to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • The residue is then cautiously quenched by pouring it into ice water.

    • Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Table 1: Summary of Electrophilic Substitution Reactions

ReactionReagent(s)PositionTypical Yield (%)Reference(s)
NitrationHNO₃ / H₂SO₄C5~90 (for acid)[1]
ChlorinationPOCl₃C670-90[2][3]
BrominationN-Bromosuccinimide (NBS)C5Variable[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming C-C and C-N bonds. The starting material for these reactions is typically a halogenated or triflated derivative of this compound, such as Ethyl 6-chloronicotinate.

G cluster_0 Cross-Coupling Workflow A Ethyl 6-halo/trifluoronicotinate (Ar-X) C Oxidative Addition A->C B Pd(0) Catalyst B->C D Ar-Pd(II)-X Intermediate C->D Forms F Transmetalation D->F E Organometallic Reagent (e.g., R-B(OH)₂, R-SnBu₃, R-C≡CH) E->F G Ar-Pd(II)-R Intermediate F->G Forms H Reductive Elimination G->H I Coupled Product (Ar-R) H->I Yields J Regenerated Pd(0) H->J Regenerates J->C

Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide or triflate and is known for its mild conditions and the low toxicity of its boron-based reagents.[6][7]

Protocol 3: Suzuki-Miyaura Coupling of Ethyl 6-chloronicotinate

  • Reaction:

    • Ethyl 6-chloronicotinate + Arylboronic Acid → Ethyl 6-aryl-nicotinate

  • Reagents and Materials:

    • Ethyl 6-chloronicotinate (1.0 eq)

    • Arylboronic acid (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

    • Ligand (e.g., PPh₃, SPhos) (if not using a pre-formed catalyst)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a reaction vessel, add Ethyl 6-chloronicotinate, the arylboronic acid, the palladium catalyst, ligand (if needed), and the base.

    • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

    • Add the degassed solvent system.

    • Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring completion by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Stille Coupling

The Stille reaction involves the coupling of an organic halide with an organotin compound.[8][9] While effective, the toxicity of organotin reagents is a significant drawback.[2]

Protocol 4: Stille Coupling of Ethyl 6-chloronicotinate

  • Reaction:

    • Ethyl 6-chloronicotinate + Organostannane (R-SnBu₃) → Ethyl 6-substituted-nicotinate

  • Reagents and Materials:

    • Ethyl 6-chloronicotinate (1.0 eq)

    • Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1-1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

    • Solvent (e.g., Toluene, DMF, Dioxane)

    • Optional: Additive like LiCl or CuI

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve Ethyl 6-chloronicotinate and the palladium catalyst in the anhydrous solvent.

    • Add the organostannane reagent via syringe.

    • Heat the reaction mixture to 80-110 °C for 6-24 hours until the starting material is consumed.

    • Cool the mixture and dilute with a solvent like diethyl ether or ethyl acetate.

    • To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). A precipitate of Bu₃SnF will form and can be removed by filtration through celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] It typically requires both a palladium catalyst and a copper(I) co-catalyst.[4]

Protocol 5: Sonogashira Coupling of Ethyl 6-chloronicotinate

  • Reaction:

    • Ethyl 6-chloronicotinate + Terminal Alkyne → Ethyl 6-alkynyl-nicotinate

  • Reagents and Materials:

    • Ethyl 6-chloronicotinate (1.0 eq)

    • Terminal Alkyne (1.2-1.5 eq)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

    • Copper(I) iodide (CuI) (1-10 mol%)

    • Base (an amine, e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), which can also serve as the solvent)

    • Solvent (if needed, e.g., THF, DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flask under an inert atmosphere, add Ethyl 6-chloronicotinate, the palladium catalyst, and CuI.

    • Add the degassed solvent (e.g., THF) followed by the amine base.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or heat gently (40-60 °C) for 2-12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture to remove the amine hydrochloride salt.

    • Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Table 2: Summary of Cross-Coupling Reactions on Ethyl 6-halonicotinate

Reaction TypeCoupling PartnerCatalyst SystemBaseSolvent(s)Typical Yield (%)Reference(s)
Suzuki-MiyauraArylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O70-95[6][7]
StilleAryl-SnBu₃Pd(PPh₃)₄-Toluene65-90[8][9]
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF / Et₃N75-95[4][10]

Disclaimer: These protocols are intended as a guide and are based on established chemical literature for similar substrates. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions, including temperature, time, and stoichiometry, may require optimization for specific substrates.

References

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of Ethyl 6-hydroxynicotinate, a valuable building block in pharmaceutical and medicinal chemistry. The described methods are designed for scalability and robustness, catering to the needs of drug development and manufacturing.

Introduction

This compound is a key intermediate used in the synthesis of a variety of biologically active molecules. Its pyridine core, substituted with both a hydroxyl and an ester group, makes it a versatile scaffold for the development of novel therapeutic agents. The efficient and scalable production of this compound is therefore of significant interest to the pharmaceutical industry.

This document outlines a two-step synthetic route amenable to scale-up, starting from commercially available precursors. The first step involves the synthesis of 6-hydroxynicotinic acid, followed by its esterification to yield the desired product. The protocols provided are based on established chemical principles and incorporate methods suitable for larger-scale production, focusing on yield, purity, and operational safety.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Synthesis of 6-Hydroxynicotinic Acid: This intermediate is prepared from methyl coumalate through a reaction with ammonium hydroxide followed by treatment with sodium hydroxide.

  • Fischer Esterification: The resulting 6-hydroxynicotinic acid is then esterified using ethanol in the presence of a solid acid catalyst to produce this compound. This method is advantageous for scale-up as it simplifies catalyst removal and minimizes acidic waste streams.

Experimental Protocols

Step 1: Synthesis of 6-Hydroxynicotinic Acid

This protocol is adapted from a procedure in Organic Syntheses.

Materials and Equipment:

  • Methyl coumalate

  • 14% Ammonium hydroxide

  • 17% Aqueous sodium hydroxide

  • Concentrated hydrochloric acid

  • Large reaction vessel with overhead stirring, temperature control, and cooling capabilities

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel equipped with an overhead stirrer and cooling, place 1170 mL of 14% ammonium hydroxide.

  • While maintaining the temperature below 20°C, slowly add 450 g of methyl coumalate over a period of 30 minutes with vigorous stirring.

  • Continue stirring for an additional 45 minutes at approximately 20°C.

  • In a separate, larger vessel, heat 6 L of approximately 17% aqueous sodium hydroxide to near boiling.

  • Carefully add the ammoniacal solution of methyl coumalate to the hot sodium hydroxide solution.

  • Heat the resulting mixture rapidly to boiling and maintain a gentle reflux for 15 minutes.

  • Cool the reaction mixture to 50°C and then acidify by the slow addition of concentrated hydrochloric acid until the pH reaches 3-4.

  • Cool the mixture to 10-15°C to facilitate the precipitation of the product.

  • Collect the precipitated 6-hydroxynicotinic acid by filtration and wash the filter cake with cold water.

  • Dry the product under vacuum at 60-70°C to a constant weight.

Expected Yield and Purity:

ParameterValue
Expected Yield72-91%
Purity (by HPLC)>98%
Step 2: Scale-up Synthesis of this compound via Fischer Esterification

This protocol is adapted from a patented method for the synthesis of ethyl nicotinate, which is suitable for industrial scale production.[1]

Materials and Equipment:

  • 6-Hydroxynicotinic acid (from Step 1)

  • Anhydrous ethanol

  • Toluene

  • Solid acid catalyst (e.g., Amberlyst-15, HND230)

  • Reaction vessel with overhead stirring, heating mantle, and a Dean-Stark apparatus for water removal

  • Filtration apparatus

  • Rotary evaporator or other solvent removal system

Procedure:

  • To a reaction vessel equipped with an overhead stirrer and a Dean-Stark apparatus, add 1 kg of 6-hydroxynicotinic acid, 5 L of toluene, and 1.5 L of anhydrous ethanol.

  • Add 100 g of a solid acid catalyst (e.g., Amberlyst-15).

  • Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap (typically 6-12 hours). The progress of the reaction can be monitored by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solid acid catalyst by filtration. The catalyst can be washed with toluene and potentially regenerated for future use.

  • Concentrate the filtrate under reduced pressure to remove the toluene and excess ethanol.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure product.

  • Dry the purified product under vacuum.

Expected Yield and Purity:

ParameterValue
Expected Yield>95%
Purity (by HPLC)>99%

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Hydroxynicotinic Acid cluster_step2 Step 2: Esterification A Methyl Coumalate B Reaction with Ammonium Hydroxide A->B C Treatment with Sodium Hydroxide B->C D Acidification and Precipitation C->D E 6-Hydroxynicotinic Acid D->E F 6-Hydroxynicotinic Acid G Fischer Esterification (Ethanol, Solid Acid Catalyst) F->G H Workup and Purification G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Its utility in drug development stems from its versatile chemical structure, which allows for further functionalization at multiple positions on the pyridine ring.

Professionals in drug development can utilize this compound in:

  • Lead Optimization: Modifying the core structure of this compound to improve the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Combinatorial Chemistry: Employing it as a scaffold to generate libraries of related compounds for high-throughput screening.

  • Synthesis of Heterocyclic Compounds: Using it as a precursor for the construction of more complex heterocyclic systems with potential therapeutic applications.

While no specific signaling pathways are directly modulated by this compound, its derivatives have been explored in various therapeutic areas, including oncology, inflammation, and infectious diseases. The development of a robust and scalable synthesis for this intermediate is therefore a critical step in enabling the discovery and development of new medicines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 6-hydroxynicotinate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl 6-hydroxynicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, consider the following:

    • Excess Reagent: Use a large excess of ethanol. This shifts the equilibrium towards the formation of the ester.[1]

    • Water Removal: Water is a byproduct of the reaction and can hydrolyze the ester back to the carboxylic acid. Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1][2]

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Catalyst Inactivity:

    • Catalyst Choice: While sulfuric acid is a common catalyst, p-toluenesulfonic acid can also be effective.[2] For substrates sensitive to strong acids, milder conditions or different activating agents might be necessary.

    • Catalyst Amount: Ensure a catalytic amount of acid is used. Too little may result in a slow or incomplete reaction.

  • Starting Material Purity:

    • Ensure that the 6-hydroxynicotinic acid is pure and dry. Impurities can interfere with the reaction.

  • Reaction Temperature:

    • The reaction is typically performed at reflux.[2] Ensure the reaction temperature is appropriate for the solvent and reagents being used.

Problem 2: Presence of Unreacted 6-Hydroxynicotinic Acid in the Product

Possible Causes and Solutions:

  • Insufficient Reaction Time or Inefficient Water Removal: As with low yield, the presence of starting material often indicates an incomplete reaction. Refer to the solutions in Problem 1 .

  • Ineffective Work-up:

    • Neutralization: During the work-up, unreacted acid can be removed by washing the organic layer with a basic solution, such as saturated sodium bicarbonate. Be cautious, as effervescence will occur.

    • Extraction: Ensure thorough extraction of the product into an organic solvent.

Problem 3: Formation of Side Products

Possible Causes and Solutions:

  • Tautomerization and N-Acylation: 6-Hydroxynicotinic acid exists in equilibrium with its pyridone tautomer. While O-acylation (esterification) is generally favored, N-acylation to form an amide-like structure is a potential side reaction, especially under certain conditions.[3]

    • Reaction Conditions: The choice of activating agent can influence the site of acylation. For instance, using dicyclohexylcarbodiimide (DCC) might lead to different selectivity compared to a strong acid catalyst.[3]

  • Decomposition: At very high temperatures, decomposition of the starting material or product may occur. Avoid excessive heating.

Problem 4: Difficulty in Product Purification

Possible Causes and Solutions:

  • Recrystallization: This is a powerful technique for purifying solid products.[4]

    • Solvent Selection: The key is to find a suitable solvent or solvent system where the product is soluble at high temperatures but insoluble at low temperatures, while impurities remain in solution.[5] Common solvents for recrystallization of polar organic compounds include ethanol, ethyl acetate, and mixtures with hexanes.[6]

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating the desired product from impurities.[7]

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A solvent system of ethyl acetate and hexanes is a good starting point for the elution of moderately polar compounds. The polarity can be adjusted to achieve optimal separation.

  • Residual Catalyst: Ensure that the acid catalyst is completely removed during the work-up by washing with a base to prevent it from co-precipitating with the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification of 6-hydroxynicotinic acid with ethanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][8]

Q2: What are the typical reaction conditions for the Fischer esterification of 6-hydroxynicotinic acid?

A2: Typically, the reaction involves refluxing 6-hydroxynicotinic acid in a large excess of ethanol with a catalytic amount of a strong acid.[2] The reaction time can vary from a few hours to overnight.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (6-hydroxynicotinic acid) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

Q4: Are there alternative methods to Fischer esterification for this synthesis?

A4: Yes, other methods can be employed, especially if the substrate is sensitive to strong acids. These include:

  • Using Thionyl Chloride: 6-hydroxynicotinic acid can be converted to its acid chloride using thionyl chloride, which is then reacted with ethanol. This is a non-reversible reaction.

  • Using Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used to facilitate the esterification under milder conditions.[9]

Q5: What are the safety precautions I should take during this synthesis?

A5:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids like sulfuric acid are highly corrosive. Handle with extreme care.

  • Thionyl chloride is a corrosive and toxic reagent and should be handled with caution in a fume hood.

  • Organic solvents are flammable. Avoid open flames.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 6-Hydroxynicotinic Acid

Materials:

  • 6-Hydroxynicotinic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-hydroxynicotinic acid and a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Esterification Methods

MethodCatalyst/ReagentTemperatureProsCons
Fischer-Speier H₂SO₄ or p-TsOHRefluxInexpensive reagents, simple procedure.Equilibrium reaction, requires excess alcohol and/or water removal.
Thionyl Chloride SOCl₂Room Temp to RefluxIrreversible reaction, high yield.Reagent is corrosive and toxic, generates HCl and SO₂ byproducts.
DCC Coupling DCC, DMAPRoom TemperatureMild reaction conditions.DCC is an allergen, dicyclohexylurea byproduct can be difficult to remove.[9]

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants 6-Hydroxynicotinic Acid + Excess Ethanol Catalyst H₂SO₄ (cat.) Reflux Heat to Reflux Catalyst->Reflux Reaction Evaporation Remove Excess Ethanol Reflux->Evaporation Cooling Extraction Dissolve in EtOAc, Wash with NaHCO₃ Evaporation->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Purify Recrystallization or Column Chromatography Concentration->Purify Product Pure Ethyl 6-Hydroxynicotinate Purify->Product

Caption: Experimental workflow for the synthesis of this compound via Fischer-Speier esterification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Yield Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Inactive_Catalyst Inactive/Insufficient Catalyst Start->Inactive_Catalyst Impure_Reagents Impure Starting Materials Start->Impure_Reagents Increase_Ethanol Increase Excess of Ethanol Incomplete_Reaction->Increase_Ethanol Remove_Water Remove Water (Dean-Stark) Incomplete_Reaction->Remove_Water Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Check_Catalyst Check Catalyst Activity/Amount Inactive_Catalyst->Check_Catalyst Purify_SM Purify Starting Material Impure_Reagents->Purify_SM

Caption: Troubleshooting guide for low or no product yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Ethyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 6-hydroxynicotinate.

Purification Techniques: Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the purification of crude this compound via recrystallization and column chromatography.

Recrystallization

Q1: My crude this compound is not dissolving in the recrystallization solvent.

A1: This issue can arise from using a solvent with inappropriate polarity or an insufficient volume of solvent. This compound is a solid that is soluble in alcohols and ester solvents but nearly insoluble in water[1].

  • Troubleshooting Steps:

    • Solvent Selection: If you are using a non-polar solvent, switch to a more polar solvent such as ethanol, ethyl acetate, or acetone. A mixture of solvents can also be effective. For polar compounds like this compound, successful recrystallization can often be achieved with solvent systems like ethanol, or mixtures such as n-hexane/acetone or n-hexane/ethyl acetate[2].

    • Solvent Volume: Gradually add more solvent to the crude material while heating and stirring until it dissolves completely. Avoid adding a large excess of solvent, as this will reduce the recovery yield.

    • Heating: Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.

Q2: Oiling out occurs instead of crystallization upon cooling.

A2: "Oiling out" happens when the compound separates from the solution as a liquid rather than solid crystals. This is common for compounds with low melting points or when the solution is supersaturated with impurities.

  • Troubleshooting Steps:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation and growth.

    • Solvent System Modification: The polarity of the solvent system may be too high. Try using a solvent mixture with a higher proportion of a less polar solvent.

    • Seed Crystals: If you have a small amount of pure this compound, add a seed crystal to the cooled solution to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

Q3: The purity of my recrystallized this compound is still low.

A3: This indicates that the chosen solvent system is not effectively separating the desired compound from its impurities.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures.

    • Second Recrystallization: A second recrystallization step can often significantly improve purity, although it will result in some loss of yield.

    • Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Column Chromatography

Q1: I am not getting good separation of this compound on my silica gel column.

A1: Poor separation in column chromatography can be due to several factors, including an inappropriate mobile phase, improper column packing, or overloading the column. Pyridine derivatives can sometimes interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor separation.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: The polarity of the mobile phase is critical. For polar, electron-deficient pyridines, a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. You can gradually increase the polarity of the mobile phase (gradient elution) to improve separation. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can help to reduce peak tailing by neutralizing the acidic sites on the silica gel.

    • Column Packing: Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad, overlapping bands.

    • Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase. The sample should be dissolved in a minimum amount of the mobile phase before loading.

    • Stationary Phase: If issues persist, consider using a different stationary phase, such as neutral or basic alumina, which may have different selectivity for your compound and its impurities.

Q2: this compound is eluting too quickly or not at all.

A2: This is a common issue related to the polarity of the mobile phase.

  • Troubleshooting Steps:

    • Eluting Too Quickly (Low Retention): The mobile phase is too polar. Decrease the proportion of the polar solvent in your solvent system.

    • Not Eluting (High Retention): The mobile phase is not polar enough. Gradually increase the proportion of the polar solvent.

Q3: The collected fractions are still impure after column chromatography.

A3: This may be due to overlapping elution of the product and impurities.

  • Troubleshooting Steps:

    • Fraction Size: Collect smaller fractions to better resolve closely eluting compounds.

    • TLC Analysis: Analyze each fraction by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product before combining them.

    • Re-chromatography: If separation is particularly difficult, a second column chromatography step using a different solvent system may be necessary.

Quantitative Data Summary

The following tables provide illustrative data for the purification of crude this compound. The actual yields and purities will vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Illustrative Recrystallization Data

ParameterValue
Initial Mass of Crude Product10.0 g
Recrystallization SolventEthanol/Water (e.g., 9:1 v/v)
Mass of Pure Product7.5 g
Yield 75%
Purity before Recrystallization (HPLC)85%
Purity after Recrystallization (HPLC) >98%

Table 2: Illustrative Column Chromatography Data

ParameterValue
Initial Mass of Crude Product5.0 g
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate (e.g., gradient from 9:1 to 1:1)
Mass of Pure Product3.8 g
Yield 76%
Purity before Chromatography (HPLC)85%
Purity after Chromatography (HPLC) >99%

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography of Crude this compound
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane:ethyl acetate 9:1).

    • Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution:

    • Carefully add the prepared sample to the top of the column.

    • Begin eluting with the mobile phase, starting with a low polarity (e.g., hexane:ethyl acetate 9:1).

    • Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, etc.) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., test tubes or small flasks).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization & Isolation crude Crude Ethyl 6-hydroxynicotinate solvent Add minimal hot solvent crude->solvent dissolved Completely dissolved solution solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration impurities Insoluble Impurities (removed) hot_filtration->impurities filtrate Hot Filtrate hot_filtration->filtrate cooling Slow Cooling filtrate->cooling crystals Crystal Formation cooling->crystals filtration Vacuum Filtration crystals->filtration pure_product Pure Ethyl 6-hydroxynicotinate filtration->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Ethyl 6-hydroxynicotinate evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Synthesis of Ethyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl 6-hydroxynicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common side reactions and challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The two main synthetic routes to obtain this compound are:

  • Fischer Esterification: The direct acid-catalyzed esterification of 6-hydroxynicotinic acid with ethanol. This is a reversible reaction that requires conditions that favor the formation of the ester product.[1][2][3][4][5][6]

  • Hydrolysis of Ethyl 6-chloronicotinate: This method involves the nucleophilic substitution of the chlorine atom in ethyl 6-chloronicotinate with a hydroxyl group.

Q2: What is the most common side reaction in the Fischer Esterification of 6-hydroxynicotinic acid with ethanol?

The most prevalent side reaction is the acid-catalyzed dehydration of ethanol to form diethyl ether . This is especially common when using strong protic acids like sulfuric acid at elevated temperatures.

Q3: Can the hydroxyl group on the pyridine ring of 6-hydroxynicotinic acid cause side reactions?

Yes, the hydroxyl group at the 6-position of the pyridine ring can potentially undergo O-alkylation (etherification) with ethanol to form ethyl 6-ethoxynicotinate . This is a competing reaction to the desired esterification of the carboxylic acid group.

Q4: Is decarboxylation of 6-hydroxynicotinic acid a concern during esterification?

Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, can be a potential side reaction for certain carboxylic acids under acidic conditions and heat.[7] While not widely reported as a major issue for 6-hydroxynicotinic acid under typical esterification conditions, it is a possibility, especially if excessive temperatures are used.

Q5: What are the potential impurities when synthesizing this compound via hydrolysis of Ethyl 6-chloronicotinate?

The primary impurity of concern is unreacted Ethyl 6-chloronicotinate . Incomplete hydrolysis will lead to a mixture of the starting material and the desired product, which can be challenging to separate due to their similar structures. Additionally, hydrolysis of the ester group can occur, leading to the formation of 6-hydroxynicotinic acid .

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound (Fischer Esterification) The Fischer esterification is an equilibrium reaction.[1][2][3][4][5][6]- Use a large excess of ethanol to shift the equilibrium towards the product.[2] - Remove water as it is formed using a Dean-Stark apparatus or molecular sieves. - Ensure the acid catalyst is active and used in the appropriate concentration.
Presence of a significant amount of diethyl ether in the product mixture. The acid catalyst is promoting the dehydration of ethanol. This is more likely at higher temperatures.- Lower the reaction temperature. - Use a milder acid catalyst, such as p-toluenesulfonic acid, instead of concentrated sulfuric acid. - Reduce the reaction time.
Detection of Ethyl 6-ethoxynicotinate as a byproduct. The hydroxyl group on the pyridine ring is undergoing etherification.- Optimize the reaction temperature and catalyst concentration to favor esterification over etherification. - Consider protecting the hydroxyl group, although this adds extra steps to the synthesis.
Incomplete reaction when starting from Ethyl 6-chloronicotinate. Insufficient reaction time, temperature, or strength of the hydrolysis reagent.- Increase the reaction time and/or temperature. - Use a stronger base for hydrolysis if applicable. - Ensure adequate mixing of the reactants.
Product is difficult to purify. The product may be contaminated with starting materials or side products with similar physical properties.- Utilize column chromatography with an appropriate solvent system for purification. - Recrystallization may be effective if a suitable solvent is found. - For volatile impurities, distillation under reduced pressure can be attempted.

Quantitative Data Summary

The following table summarizes potential yields and reaction conditions. Please note that specific results can vary based on the exact experimental setup.

Synthesis Route Reactants Catalyst Typical Product Yield (%) Common Side Products Side Product Yield (approx. %)
Fischer Esterification 6-hydroxynicotinic acid, EthanolSulfuric Acid or p-Toluenesulfonic Acid65-95%[2]Diethyl ether, Ethyl 6-ethoxynicotinateUp to 10% (ether), Variable (ethoxynicotinate)
Hydrolysis Ethyl 6-chloronicotinate, Water/BaseAcid or BaseVariableUnreacted Ethyl 6-chloronicotinate, 6-hydroxynicotinic acidDependent on conversion

Experimental Protocols

Key Experiment: Fischer Esterification of 6-hydroxynicotinic acid

Objective: To synthesize this compound from 6-hydroxynicotinic acid and ethanol.

Materials:

  • 6-hydroxynicotinic acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (or p-Toluenesulfonic acid)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 6-hydroxynicotinic acid and a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.

  • Attach a reflux condenser (and a Dean-Stark trap if used to remove water) and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Signaling Pathways and Logical Relationships

Synthesis_Pathways cluster_main Main Synthesis Routes cluster_side Common Side Reactions 6-hydroxynicotinic acid 6-hydroxynicotinic acid This compound This compound 6-hydroxynicotinic acid->this compound Fischer Esterification (H+, Heat) Ethyl 6-ethoxynicotinate Ethyl 6-ethoxynicotinate 6-hydroxynicotinic acid->Ethyl 6-ethoxynicotinate Etherification Ethanol Ethanol Ethanol->this compound Diethyl ether Diethyl ether Ethanol->Diethyl ether Dehydration Ethyl 6-chloronicotinate Ethyl 6-chloronicotinate Ethyl 6-chloronicotinate->this compound Hydrolysis (H2O, Base/Acid) Unreacted Starting Material Unreacted Starting Material Ethyl 6-chloronicotinate->Unreacted Starting Material

Caption: Main synthesis routes and common side reactions for this compound.

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow start Start reactants Combine 6-hydroxynicotinic acid, excess Ethanol, and Acid Catalyst start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor Reaction Progress (TLC/HPLC) reflux->monitor workup Workup: - Remove excess ethanol - Dissolve in Ethyl Acetate - Wash with NaHCO3 and Brine monitor->workup Reaction Complete dry Dry organic layer (Na2SO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify Crude Product (Column Chromatography/Recrystallization) concentrate->purify product This compound purify->product

Caption: Step-by-step workflow for the Fischer esterification synthesis.

Troubleshooting Logic

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield side_product Side Product Detected? low_yield->side_product No solution1 - Use excess alcohol - Remove water low_yield->solution1 Yes incomplete_reaction Incomplete Reaction? side_product->incomplete_reaction No solution2 - Lower temperature - Use milder catalyst side_product->solution2 Yes solution3 - Increase reaction time/temp - Check reagent stoichiometry incomplete_reaction->solution3 Yes solution4 Optimize purification method (Chromatography/Recrystallization) incomplete_reaction->solution4 No

Caption: A logical guide for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Ethyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 6-hydroxynicotinate synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and well-established method for synthesizing this compound is the Fischer-Speier esterification of 6-hydroxynicotinic acid with ethanol.[1][2][3][4][5] This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.[1][3][5]

Q2: What are the key factors that influence the yield of the esterification reaction?

Several factors can significantly impact the yield of this compound synthesis:

  • Reaction Equilibrium: Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, an excess of one reactant (usually the less expensive one, which is ethanol in this case) is used.[4][5][6]

  • Water Removal: Water is a byproduct of the reaction. Its presence can shift the equilibrium back towards the reactants, thus reducing the yield.[1][5][6]

  • Catalyst: The choice and amount of acid catalyst are crucial. Common catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][3]

  • Reaction Temperature and Time: The reaction rate is dependent on temperature. Generally, refluxing the reaction mixture is employed to increase the rate. The optimal reaction time needs to be determined to ensure the reaction goes to completion without significant byproduct formation.[1]

  • Purity of Reactants: The purity of 6-hydroxynicotinic acid and ethanol can affect the yield and purity of the final product.

Q3: What are the potential side reactions during the synthesis of this compound?

While the primary reaction is esterification, other reactions can occur, potentially lowering the yield of the desired product:

  • Ether Formation: Under acidic conditions and at elevated temperatures, ethanol can undergo dehydration to form diethyl ether. This is a common side reaction in acid-catalyzed reactions involving alcohols.

  • Decomposition of Starting Material: Prolonged heating or use of a very strong acid concentration might lead to the decomposition of the 6-hydroxynicotinic acid.

  • Reactions involving the Hydroxyl Group: The hydroxyl group on the pyridine ring is generally stable, but under harsh conditions, it could potentially undergo side reactions, although this is less common.

Q4: How can I monitor the progress of the reaction?

The progress of the esterification can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method to qualitatively track the disappearance of the starting material (6-hydroxynicotinic acid) and the appearance of the product (this compound). A suitable solvent system needs to be developed to achieve good separation between the spots.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the concentration of the reactants and products over time.[7]

  • Gas Chromatography (GC): If the product is sufficiently volatile and thermally stable, GC can also be employed for reaction monitoring.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction has not reached equilibrium or completion. 2. Water Inhibition: Presence of water in the reactants or formed during the reaction is shifting the equilibrium back to the starting materials.[1][5][6] 3. Inactive Catalyst: The acid catalyst may be old, inactive, or used in an insufficient amount.1. Increase reaction time: Continue refluxing the reaction mixture and monitor by TLC until the starting material spot disappears or its intensity becomes minimal. 2. Use excess ethanol: Employ a larger excess of ethanol to push the equilibrium towards the product.[4][6] 3. Remove water: Use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it is formed.[1][8] Ensure all glassware is thoroughly dried before starting the reaction. 4. Use fresh catalyst: Use a fresh batch of concentrated sulfuric acid or p-toluenesulfonic acid. Consider increasing the catalyst loading slightly.
Product is Difficult to Purify/Contaminated with Starting Material 1. Incomplete reaction: Significant amount of unreacted 6-hydroxynicotinic acid remains. 2. Inefficient work-up: The work-up procedure is not effectively removing the acidic starting material.1. Drive the reaction to completion: Refer to the solutions for "Low or No Product Yield". 2. Optimize work-up: After the reaction, neutralize the excess acid catalyst carefully with a base like sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove any remaining water-soluble impurities.[1] 3. Crystallization: The difference in solubility between the acidic starting material and the ester product can be exploited for purification. 6-hydroxynicotinic acid has low solubility in many organic solvents, while the ester is generally more soluble. Recrystallization from a suitable solvent system can effectively remove the unreacted acid.
Formation of a Dark-colored Reaction Mixture 1. Decomposition: The starting material or product may be decomposing at the reaction temperature. 2. Side reactions: Undesired side reactions may be producing colored byproducts.1. Lower the reaction temperature: If possible, conduct the reaction at a lower temperature for a longer duration. 2. Use a milder catalyst: Consider using p-toluenesulfonic acid instead of sulfuric acid, as it can sometimes be a milder catalyst. 3. Purification: Activated carbon treatment of the crude product solution before crystallization can help remove colored impurities.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 6-Hydroxynicotinic acid

  • Absolute Ethanol (large excess, e.g., 10-20 equivalents)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 5-10 mol%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-hydroxynicotinic acid.

  • Add a large excess of absolute ethanol.

  • Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Heat the mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes).

Protocol 2: Fischer Esterification with Azeotropic Water Removal

This method is particularly useful for driving the reaction to completion and improving the yield.

Materials:

  • 6-Hydroxynicotinic acid

  • Ethanol (3-5 equivalents)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 5 mol%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • To the flask, add 6-hydroxynicotinic acid, ethanol, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water from the reaction.

  • Continue refluxing until no more water is collected in the trap and TLC analysis indicates the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Follow the work-up and purification steps (6-10) as described in Protocol 1.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants 6-Hydroxynicotinic Acid + Ethanol Reaction Reflux (with optional water removal) Reactants->Reaction Add Catalyst H₂SO₄ or p-TsOH Catalyst->Reaction Add Neutralization Add NaHCO₃ solution Reaction->Neutralization Cool and Neutralize Extraction Extract with Ethyl Acetate Neutralization->Extraction Washing Wash with H₂O and Brine Extraction->Washing Drying Dry with Na₂SO₄ or MgSO₄ Washing->Drying Concentration Solvent Evaporation Drying->Concentration Crystallization Recrystallization Concentration->Crystallization Final_Product Pure Ethyl 6-Hydroxynicotinate Crystallization->Final_Product

Figure 1. Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield of This compound Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Solution_Time Increase reaction time Incomplete->Solution_Time Solution_Excess Increase excess of ethanol Incomplete->Solution_Excess Check_Water Is water being effectively removed? Complete->Check_Water End Yield Improved Solution_Time->End Solution_Excess->End Water_Present Water is present Check_Water->Water_Present No Water_Absent Water is removed Check_Water->Water_Absent Yes Solution_DeanStark Use Dean-Stark apparatus Water_Present->Solution_DeanStark Solution_Dry Ensure dry glassware and reagents Water_Present->Solution_Dry Check_Catalyst Is the catalyst active and in sufficient quantity? Water_Absent->Check_Catalyst Solution_DeanStark->End Solution_Dry->End Catalyst_Issue Catalyst issue Check_Catalyst->Catalyst_Issue No Check_Catalyst->End Yes Solution_Catalyst Use fresh catalyst / Increase loading Catalyst_Issue->Solution_Catalyst Solution_Catalyst->End

Figure 2. Troubleshooting guide for low yield in this compound synthesis.

References

Troubleshooting low yield in 6-hydroxynicotinate esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the esterification of 6-hydroxynicotinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield (below 50%) during the Fischer esterification of 6-hydroxynicotinic acid. What are the common causes?

Low yields in the Fischer esterification of 6-hydroxynicotinic acid are often due to the reversible nature of the reaction and potential side reactions. The primary factors include:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-driven process. Without shifting the equilibrium towards the product side, the reaction will not proceed to completion.[1][2][3][4]

  • Water Content: The presence of water in the reaction mixture, either from reagents or as a byproduct, can hydrolyze the ester back to the carboxylic acid, thus reducing the yield.[1][2][3]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.

  • Substrate-Related Issues: The electronic properties of the pyridine ring and the presence of the hydroxyl group can influence reactivity.

  • Suboptimal Temperature and Reaction Time: Inappropriate reaction conditions can lead to incomplete conversion or degradation of the product.

Q2: How can I drive the equilibrium towards the ester product to improve the yield?

To maximize the yield of your 6-hydroxynicotinate ester, you can employ Le Chatelier's principle to shift the reaction equilibrium. Two effective strategies are:

  • Use of Excess Alcohol: Employing a large excess of the alcohol reactant is a common and effective method to push the equilibrium towards the ester product.[1] In many protocols, the alcohol can serve as the solvent.

  • Removal of Water: As water is a byproduct of the esterification, its removal will drive the reaction forward. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene to remove water as it forms.[2]

    • Use of Dehydrating Agents: Incorporating drying agents such as molecular sieves into the reaction mixture.

Q3: What are the recommended reaction conditions for the esterification of a related precursor, coumalic acid, which can be converted to 6-hydroxynicotinic acid?

A common procedure for the synthesis of methyl coumalate, a precursor to 6-hydroxynicotinic acid, involves the following steps:

  • Dissolving coumalic acid in concentrated sulfuric acid while maintaining the temperature below 30-40°C.

  • Adding methanol portion-wise, keeping the temperature below 35°C.

  • Heating the mixture (e.g., on a steam bath) for about 1 to 1.5 hours.[5][6]

  • The reaction is then worked up by pouring it into ice-water and neutralizing it with a base like sodium carbonate to precipitate the ester.[5][6]

This protocol typically results in yields ranging from 32% to 47%.[5][6]

Quantitative Data from a Representative Protocol:

ParameterValue
Starting MaterialCoumalic Acid
AlcoholMethanol
CatalystConcentrated Sulfuric Acid
Reaction Temperature< 35°C (addition), then heated
Reaction Time1 - 1.5 hours
Reported Yield 32 - 47%

Q4: Are there alternative methods to Fischer esterification if I continue to face low yields?

Yes, if Fischer esterification proves problematic, several other methods can be employed:

  • Activation of the Carboxylic Acid:

    • Acyl Chloride Formation: Convert the 6-hydroxynicotinic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with the desired alcohol.[7] This is often a high-yielding, two-step process.

    • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[8] This reaction is performed under mild, neutral conditions and is suitable for acid-sensitive substrates.

  • Transesterification: If you can synthesize a simple ester (e.g., methyl 6-hydroxynicotinate), you can then perform a transesterification with a different, often bulkier, alcohol in the presence of an acid or base catalyst.

Q5: My reaction seems to be working, but I am losing product during the workup and purification. What are some best practices?

Product loss during isolation is a common issue. Here are some tips for the workup and purification of 6-hydroxynicotinate esters:

  • Neutralization: After an acid-catalyzed reaction, it is crucial to neutralize the acid. This is often done by washing the organic extract with a basic aqueous solution, such as sodium bicarbonate or sodium carbonate.[6] Be cautious, as vigorous gas evolution (CO₂) can occur.

  • Extraction: Use an appropriate organic solvent for extraction. Dichloromethane or ethyl acetate are common choices. Ensure you perform multiple extractions to maximize the recovery of your product from the aqueous layer.

  • Purification:

    • Crystallization: If the ester is a solid, recrystallization from a suitable solvent system is an excellent method for purification.

    • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is effective. A range of solvent systems (e.g., hexane/ethyl acetate) can be used to elute the desired ester.

    • Distillation: For volatile esters, distillation under reduced pressure can be an effective purification method.[8]

Experimental Protocols

Protocol 1: Fischer Esterification of 6-Hydroxynicotinic Acid (General Procedure)

  • Suspend 1.0 equivalent of 6-hydroxynicotinic acid in a large excess of the desired alcohol (e.g., 20-50 equivalents, which also acts as the solvent).

  • To this suspension, add a catalytic amount of a strong acid (e.g., 0.1-0.3 equivalents of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by recrystallization or column chromatography.

Protocol 2: Esterification via Acyl Chloride Formation

  • Acyl Chloride Synthesis: In a fume hood, suspend 1.0 equivalent of 6-hydroxynicotinic acid in thionyl chloride (SOCl₂) (e.g., 5-10 equivalents). Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux until the solid dissolves and gas evolution ceases.

  • Remove the excess thionyl chloride by distillation or under reduced pressure.

  • Ester Formation: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath and add 1.2 equivalents of the desired alcohol, followed by the slow addition of 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl produced.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Fischer Esterification start Start: 6-Hydroxynicotinic Acid reactants Add Excess Alcohol & Acid Catalyst start->reactants reflux Heat to Reflux (Monitor Progress) reactants->reflux workup Cool & Concentrate reflux->workup neutralize Dissolve in Organic Solvent & Neutralize with Base workup->neutralize extract Extract & Dry neutralize->extract purify Purify (Crystallization/Chromatography) extract->purify product Final Product: 6-Hydroxynicotinate Ester purify->product

Fischer Esterification Workflow

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_equilibrium Is the equilibrium being shifted towards the products? start->check_equilibrium check_reagents Are reagents anhydrous? Is the catalyst active? check_equilibrium->check_reagents Yes solution_equilibrium Increase excess of alcohol. Remove water (Dean-Stark/drying agent). check_equilibrium->solution_equilibrium No check_conditions Are temperature and reaction time optimal? check_reagents->check_conditions Yes solution_reagents Use dry solvents and reagents. Use fresh/more catalyst. check_reagents->solution_reagents No check_workup Is product being lost during workup/purification? check_conditions->check_workup Yes solution_conditions Optimize temperature and extend reaction time. Monitor reaction progress. check_conditions->solution_conditions No solution_workup Optimize extraction and purification steps. Consider alternative purification methods. check_workup->solution_workup Yes alternative_methods Consider Alternative Methods: - Acyl Chloride Formation - Steglich Esterification check_workup->alternative_methods Still Low Yield

Troubleshooting Flowchart for Low Yield

References

Stability and storage conditions for Ethyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Ethyl 6-hydroxynicotinate, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at room temperature in an inert atmosphere.[1] It is crucial to keep the container tightly sealed to protect it from moisture and air.

Q2: What is the expected shelf-life of this compound?

The shelf-life of this compound can vary depending on the supplier and storage conditions. Always refer to the manufacturer's certificate of analysis and expiration date. When stored as recommended, the compound is expected to remain stable for an extended period. However, for long-term storage or sensitive applications, it is advisable to periodically re-test the purity.

Q3: What are the potential degradation pathways for this compound?

The primary degradation pathway for this compound is hydrolysis of the ethyl ester group to form 6-hydroxynicotinic acid and ethanol. This reaction can be catalyzed by the presence of acids or bases. Exposure to moisture can facilitate this process.

Q4: How can I assess the purity of my this compound sample?

The purity of this compound can be assessed using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the parent compound and detecting any degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and its fragments.

Troubleshooting Guide

This guide addresses common problems that may arise during the handling and use of this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify the storage conditions of your sample. Ensure it has been stored at room temperature under an inert atmosphere and protected from moisture.

    • Check the age of the compound and compare it with the manufacturer's recommended shelf-life.

    • Re-analyze the purity of your sample using a suitable analytical method like HPLC or NMR to check for the presence of degradation products, primarily 6-hydroxynicotinic acid.

    • If degradation is confirmed, use a fresh, unopened sample of this compound for your experiments.

Issue 2: Poor solubility of the compound.

  • Possible Cause: The compound may have degraded to 6-hydroxynicotinic acid, which can have different solubility characteristics.

  • Troubleshooting Steps:

    • Assess the purity of your sample to rule out degradation.

    • Ensure you are using an appropriate solvent. Refer to the manufacturer's data sheet for solubility information.

    • Consider gentle heating or sonication to aid dissolution, but be mindful of potential temperature-induced degradation.

Issue 3: The compound appears discolored or has changed in physical appearance.

  • Possible Cause: This could be a sign of degradation or contamination.

  • Troubleshooting Steps:

    • Do not use the compound if you observe any significant changes in its physical appearance.

    • Assess the purity of the material using analytical techniques.

    • If the compound is deemed impure, it should be disposed of according to your institution's safety guidelines.

Data Summary

ParameterRecommended Condition
Storage Temperature Room Temperature
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)[1]
Protection Protect from moisture
Container Tightly sealed container

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Buffered Solution

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Ethanol).

  • Incubation: Dilute the stock solution into the desired aqueous buffer at a known concentration. Incubate the solution at a specific temperature (e.g., room temperature, 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately quench any further degradation by adding a suitable solvent or by freezing the sample.

  • Analysis: Analyze the samples by a validated HPLC method to quantify the remaining amount of this compound and the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (Room Temp, Inert Atmosphere, Dry) start->check_storage check_purity Assess Purity (e.g., HPLC, NMR) check_storage->check_purity degradation_detected Degradation Product Detected? check_purity->degradation_detected use_fresh_sample Use Fresh Sample degradation_detected->use_fresh_sample Yes troubleshoot_protocol Review Experimental Protocol for Incompatibilities degradation_detected->troubleshoot_protocol No end_resolved Issue Resolved use_fresh_sample->end_resolved end_unresolved Issue Persists: Contact Technical Support troubleshoot_protocol->end_unresolved

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Purification of Ethyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 6-hydroxynicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. Based on a typical Fischer esterification synthesis from 6-hydroxynicotinic acid and ethanol, potential impurities include:

  • Unreacted Starting Materials: 6-hydroxynicotinic acid and ethanol.

  • Catalyst Residue: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

  • By-products: Water formed during the reaction, and potentially small amounts of diethyl ether if ethanol is used in excess under acidic conditions.

  • Degradation Products: Hydrolysis of the ester back to 6-hydroxynicotinic acid can occur if moisture is present.

Q2: What is a suitable method for preliminary purification of this compound?

A2: An initial acid-base extraction is effective for removing acidic and basic impurities. Dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous base (e.g., sodium bicarbonate solution) will remove unreacted 6-hydroxynicotinic acid and the acid catalyst. A subsequent wash with brine can help remove residual water.

Q3: Which techniques are recommended for the final purification of this compound?

A3: The two most common and effective methods for final purification are recrystallization and column chromatography. The choice between them depends on the impurity profile and the required final purity.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, can separate the desired product from its impurities. The spots can be visualized under UV light. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. Too much solvent was used, resulting in a solution that is not saturated.Reduce the volume of the solvent by gentle heating under a stream of inert gas or by using a rotary evaporator, then allow the solution to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the compound is significantly impure.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, and allow for very slow cooling. Alternatively, consider purification by column chromatography before recrystallization.
Low recovery of pure product. The product has significant solubility in the cold recrystallization solvent.Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Premature crystallization occurred during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Use a slight excess of hot solvent to ensure the product remains dissolved.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities (overlapping bands). The chosen eluent system has incorrect polarity.Optimize the eluent system using TLC. If the spots are too close, adjust the solvent ratio. For polar compounds like this compound, a gradient elution from a less polar to a more polar solvent system (e.g., starting with a low percentage of ethyl acetate in hexane and gradually increasing it) can improve separation.
The column was overloaded with the crude sample.Use an appropriate amount of crude product for the column size. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
The product is not eluting from the column. The eluent is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to the eluent can be effective.
Streaking or tailing of the spot on TLC after column chromatography. The compound is interacting too strongly with the stationary phase, or the sample is acidic/basic.Add a small amount of a modifier to the eluent. For example, a trace amount of triethylamine can help with basic compounds, while a trace of acetic acid can help with acidic compounds. Ensure the silica gel is of good quality.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on solubility tests, a mixture of ethanol and water or ethyl acetate and hexane is often suitable for recrystallizing polar compounds like this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot, more soluble solvent (e.g., ethanol or ethyl acetate) with stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Add the less soluble solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexane. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (Primary/Secondary)Typical Ratio (v/v)Notes
RecrystallizationEthanol / WaterVariesGood for polar compounds. Water acts as the anti-solvent.
RecrystallizationEthyl Acetate / HexaneVariesHexane is the anti-solvent. Good for moderately polar compounds.
Column ChromatographyEthyl Acetate / Hexane1:9 to 1:1Gradient elution is often preferred for better separation.
Column ChromatographyDichloromethane / Methanol99:1 to 95:5For more polar impurities.

Visualizations

experimental_workflow crude Crude Ethyl 6-hydroxynicotinate extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization If high purity needed column Column Chromatography extraction->column If complex mixture pure Pure Ethyl 6-hydroxynicotinate recrystallization->pure column->pure troubleshooting_logic start Purification Issue Occurs check_purity Check Purity (TLC/HPLC) start->check_purity is_recrystallization Recrystallization? check_purity->is_recrystallization is_chromatography Column Chromatography? check_purity->is_chromatography oiling_out Oiling Out? is_recrystallization->oiling_out Yes no_crystals No Crystals? is_recrystallization->no_crystals Yes poor_separation Poor Separation? is_chromatography->poor_separation Yes no_elution No Elution? is_chromatography->no_elution Yes adjust_solvent Adjust Solvent System oiling_out->adjust_solvent Yes change_method Consider Alternative Method oiling_out->change_method No no_crystals->adjust_solvent Yes no_crystals->change_method No poor_separation->adjust_solvent Yes poor_separation->change_method No no_elution->adjust_solvent Yes no_elution->change_method No

Technical Support Center: Catalyst Selection for Nicotinic Acid Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of nicotinic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of nicotinic acid, offering potential causes and solutions in a question-and-answer format.

Question: Why is my nicotinic acid esterification yield consistently low?

Answer:

Low yields in nicotinic acid esterification can stem from several factors, primarily related to the reversible nature of the Fischer-Speier esterification reaction.[1][2] Here are the common culprits and how to address them:

  • Incomplete Reaction/Equilibrium: The esterification reaction is an equilibrium process. To favor the formation of the ester, the equilibrium must be shifted to the product side.

    • Solution:

      • Use Excess Alcohol: Employing the alcohol reactant as the solvent or in large excess can drive the reaction forward according to Le Châtelier's principle.[2][3]

      • Remove Water: Water is a byproduct of the reaction, and its presence can promote the reverse reaction (hydrolysis).[1][4] Continuously removing water as it forms will significantly improve your yield. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like silica gel beads.[4]

  • Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role in the reaction rate and equilibrium.

    • Solution:

      • Optimize Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures (above 200-250°C) can lead to decomposition of the reactants or products.[5] Refluxing at the boiling point of the alcohol is a common practice.[1] For lower boiling point alcohols, the reaction can be carried out under pressure to achieve higher temperatures.[5]

      • Optimize Reaction Time: Esterification can be a slow process.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] Insufficient reaction time will result in incomplete conversion, while excessively long times may lead to side product formation.

  • Catalyst Issues: The choice and amount of catalyst can significantly impact the reaction.

    • Solution:

      • Catalyst Loading: Ensure the correct amount of catalyst is used. For sulfuric acid, a catalytic amount is sufficient. The optimal loading for solid acid catalysts should be determined experimentally, as excess catalyst may not necessarily improve the yield and can increase costs.[7]

      • Catalyst Deactivation: If using a recyclable solid acid catalyst, it may lose activity over time. Consider regenerating or replacing the catalyst.

  • Workup and Purification Losses: Significant product loss can occur during the isolation and purification steps.

    • Solution:

      • Neutralization: After the reaction, the acidic catalyst must be neutralized. This is typically done by washing the reaction mixture with a base like sodium bicarbonate or sodium carbonate solution.[8][9] Be cautious during this step to avoid hydrolysis of the ester.

      • Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) for extraction.[9][10] Perform multiple extractions to ensure complete recovery of the product.

      • Purification: Distillation or column chromatography are common methods for purifying the final ester.[1][10] Losses can occur during these steps, so careful handling is essential.

Question: I am observing unexpected side products in my reaction. What could they be and how can I avoid them?

Answer:

Side product formation can compete with the desired esterification reaction. Common side products and their prevention are outlined below:

  • N-Acylpyridinium Salts: In the presence of a strong acid catalyst, the nitrogen atom on the pyridine ring of nicotinic acid can be protonated. This can potentially lead to the formation of N-acylpyridinium salts, which can complicate the reaction and purification.

    • Solution:

      • Use a Milder Catalyst: Consider using a solid acid catalyst, which can be less harsh than concentrated sulfuric acid and may reduce side reactions.[11][12]

      • Non-Catalytic Conditions: At higher temperatures (around 135-200°C), nicotinic acid can be esterified with water-immiscible alcohols without a catalyst. This approach avoids the issues associated with acid catalysts.[1]

  • Dehydration of Alcohol: Strong acid catalysts at high temperatures can cause the dehydration of some alcohols, leading to the formation of ethers or alkenes.

    • Solution:

      • Control Temperature: Maintain the reaction temperature at the minimum required for a reasonable reaction rate.

      • Choose a Milder Catalyst: As mentioned above, solid acid catalysts can be a good alternative.

Question: How do I effectively remove the acid catalyst after the reaction?

Answer:

Proper removal of the acid catalyst is crucial for obtaining a pure product and preventing ester hydrolysis during storage.

  • For Homogeneous Catalysts (e.g., Sulfuric Acid):

    • Neutralization: After cooling the reaction mixture, carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the acid.[8][9] Be aware that this will generate carbon dioxide gas, so add the base slowly and with good stirring to avoid excessive foaming.

    • Extraction: Extract the ester into a suitable organic solvent. The neutralized acid salts will remain in the aqueous layer.

    • Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.[8]

    • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

  • For Heterogeneous (Solid) Catalysts:

    • Filtration: The primary advantage of solid acid catalysts is their easy separation. Simply filter the reaction mixture to remove the catalyst.[12] The catalyst can often be washed with a solvent, dried, and reused.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for nicotinic acid esterification?

A1: The most common catalyst is a strong protic acid, such as concentrated sulfuric acid (H₂SO₄), which is used in the classic Fischer-Speier esterification.[6][13] Solid acid catalysts, like molybdenum oxide on a silica support (MoO₃/SiO₂), are also used as they are often easier to separate from the reaction mixture and can be more environmentally friendly.[11][12] Non-catalytic esterification at elevated temperatures is also a viable option, particularly with higher-boiling, water-immiscible alcohols.[1]

Q2: How can I monitor the progress of my nicotinic acid esterification reaction?

A2: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[3] You can spot the reaction mixture alongside the starting nicotinic acid on a TLC plate and develop it in an appropriate solvent system. The disappearance of the nicotinic acid spot and the appearance of a new spot for the ester product indicate the reaction is proceeding.

Q3: What is the role of the acid catalyst in Fischer esterification?

A3: The acid catalyst serves to protonate the carbonyl oxygen of the carboxylic acid. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[2]

Q4: Can I use any alcohol for the esterification of nicotinic acid?

A4: In principle, a wide range of primary and secondary alcohols can be used.[5] The choice of alcohol will depend on the desired ester. The reaction rate can be influenced by the steric hindrance of the alcohol. The use of water-miscible lower alcohols like methanol and ethanol may require pressure equipment to reach optimal reaction temperatures.[5]

Q5: My final product is colored. How can I decolorize it?

A5: If your nicotinic acid ester is colored, it may be due to impurities from the starting material or side reactions. Purification by distillation or column chromatography can often remove these colored impurities.[1][10] In some cases, treatment with activated carbon during recrystallization of the starting nicotinic acid can remove color.[14]

Catalyst Performance Data

The following table summarizes quantitative data for different catalytic systems used in nicotinic acid esterification.

CatalystAlcoholTemperature (°C)Reaction TimeYield (%)Notes
Sulfuric Acid (H₂SO₄) MethanolReflux13 hours~79%A common and effective method, but requires careful neutralization.[11]
Sulfuric Acid (H₂SO₄) MethanolRefluxNot specified23.39%Yield reported in a specific synthesis; may not be optimized.[10]
MoO₃/SiO₂ MethanolRefluxNot specifiedNot specifiedPresented as a bifunctional solid acid catalyst alternative to sulfuric acid.[11]
None (Non-catalytic) 2-EthylhexanolReflux (185-190)12 hours96.8%High yield achieved at elevated temperatures with a water-immiscible alcohol.[1]
None (Non-catalytic) Hexyl AlcoholReflux (155-160)24 hours81%Demonstrates the feasibility of non-catalytic esterification.[1]

Experimental Protocols

Protocol 1: Sulfuric Acid Catalyzed Esterification of Nicotinic Acid with Methanol

This protocol is a general procedure based on the Fischer-Speier esterification method.

Materials:

  • Nicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., Chloroform, Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of nicotinic acid in excess methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.[10]

  • Extract the methyl nicotinate with an organic solvent (e.g., chloroform) multiple times.[10]

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.[10]

Protocol 2: Non-Catalytic Esterification of Nicotinic Acid with a High-Boiling Alcohol

This protocol is based on a patent for a non-catalytic process.[1]

Materials:

  • Nicotinic acid

  • Water-immiscible alcohol with a boiling point above 135°C (e.g., 2-ethylhexanol)

  • Dean-Stark apparatus (or similar setup for water removal)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine nicotinic acid and an excess of the high-boiling alcohol.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • If unreacted nicotinic acid is present, the mixture can be dissolved in a hydrocarbon solvent (e.g., hexane) and washed with a dilute aqueous solution of sodium carbonate.[1]

  • Separate the organic layer and remove the solvent and excess alcohol by distillation to yield the crude ester.

  • The crude ester can be further purified by vacuum distillation.[1]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Nicotinic Acid + Alcohol Catalyst Add Catalyst (e.g., H₂SO₄) Reactants->Catalyst Setup Assemble Reflux Apparatus Catalyst->Setup Heat Heat to Reflux Setup->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Continue Reflux Cool Cool Reaction Monitor->Cool Reaction Complete Neutralize Neutralize (if acid catalyst) Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash Organic Layer Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Distillation or Column Chromatography Concentrate->Purify Product Pure Nicotinic Acid Ester Purify->Product Troubleshooting_Low_Yield cluster_equilibrium Equilibrium Issues cluster_conditions Reaction Conditions cluster_catalyst Catalyst Problems cluster_workup Workup Losses Start Low Yield? Check_Equilibrium Is reaction at equilibrium? Start->Check_Equilibrium Yes Check_Conditions Are conditions optimal? Start->Check_Conditions No Check_Catalyst Is the catalyst active/correct amount? Start->Check_Catalyst No Check_Workup Are there losses during workup? Start->Check_Workup No Add_Alcohol Increase excess of alcohol Check_Equilibrium->Add_Alcohol Incomplete Reaction Remove_Water Remove water (Dean-Stark) Check_Equilibrium->Remove_Water Incomplete Reaction Add_Alcohol->Start Remove_Water->Start Optimize_Temp Adjust temperature Check_Conditions->Optimize_Temp Suboptimal Optimize_Time Adjust reaction time Check_Conditions->Optimize_Time Suboptimal Optimize_Temp->Start Optimize_Time->Start Adjust_Loading Optimize catalyst loading Check_Catalyst->Adjust_Loading Incorrect Amount Replace_Catalyst Use fresh/regenerated catalyst Check_Catalyst->Replace_Catalyst Inactive Adjust_Loading->Start Replace_Catalyst->Start Optimize_Extraction Improve extraction technique Check_Workup->Optimize_Extraction Losses Observed Careful_Purification Careful purification Check_Workup->Careful_Purification Losses Observed Optimize_Extraction->Start Careful_Purification->Start

References

Technical Support Center: Synthesis of Ethyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the synthesis of Ethyl 6-hydroxynicotinate.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound via Fischer esterification.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the Fischer esterification of 6-hydroxynicotinic acid are often due to the reversible nature of the reaction and incomplete conversion. Here are several factors to consider and troubleshoot:

  • Incomplete Water Removal: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.

    • Solution: Employ methods to remove water as it is formed. If using a solvent like toluene, a Dean-Stark apparatus is effective for azeotropic removal of water.[1] When using an excess of ethanol as both reactant and solvent, ensure your reagents are anhydrous.

  • Insufficient Catalyst: An inadequate amount of acid catalyst can lead to a slow and incomplete reaction.

    • Solution: Ensure you are using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. The typical range is 1-5 mol% relative to the carboxylic acid.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Solution: Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated to the boiling point of the solvent to maintain a steady reflux.

  • Purity of Reactants: Impurities in the 6-hydroxynicotinic acid or ethanol can interfere with the reaction.

    • Solution: Use reagents of high purity and ensure the ethanol is anhydrous.

Question 2: The reaction seems to be very slow or does not go to completion, even after extended reflux. What can I do?

Answer: A stalled reaction can be frustrating. Here are some troubleshooting steps:

  • Catalyst Activity: The acid catalyst may have decomposed or been neutralized.

    • Solution: Add a fresh portion of the acid catalyst to the reaction mixture.

  • Excess Reactant: The Fischer esterification is an equilibrium-driven process.

    • Solution: Use a large excess of the alcohol (ethanol in this case) to drive the equilibrium towards the product side.[1] Using ethanol as the solvent is a common and effective strategy.

  • Steric Hindrance: While less of a concern for this specific molecule, steric hindrance around the carboxylic acid or alcohol can slow down the reaction.

    • Solution: In such cases, longer reaction times and potentially a stronger acid catalyst might be necessary.

Question 3: I am having difficulty purifying the final product. What are the common impurities and how can I remove them?

Answer: The primary impurities in the synthesis of this compound are unreacted 6-hydroxynicotinic acid, excess ethanol, and the acid catalyst.

  • Removing Unreacted Carboxylic Acid: 6-hydroxynicotinic acid is acidic and can be removed with a basic wash.

    • Solution: After the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst and deprotonate the unreacted carboxylic acid, making it soluble in the aqueous layer. The ester will remain in the organic layer during extraction. Be cautious as this neutralization will produce CO₂ gas.

  • Removing Excess Ethanol: Ethanol is highly soluble in water.

    • Solution: During the aqueous workup with sodium bicarbonate solution and subsequent brine washes, the majority of the excess ethanol will be removed into the aqueous phase.

  • Final Purification: After the initial extraction and washing, residual impurities may remain.

    • Solution: The crude ester can be further purified by recrystallization or column chromatography. A common solvent system for recrystallization is ethanol/water or ethyl acetate/hexanes.

Question 4: I observe the formation of side products. What are they and how can I minimize them?

Answer: While the Fischer esterification is generally a clean reaction, side products can form, particularly under harsh conditions.

  • Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of the alcohol to form a dialkyl ether (in this case, diethyl ether).

    • Solution: Maintain a controlled reflux temperature and avoid excessive heating. The boiling point of ethanol is 78 °C, which is generally not high enough to cause significant ether formation.

  • Decarboxylation: Some aromatic carboxylic acids can undergo decarboxylation at very high temperatures, though this is less common for nicotinic acid derivatives under typical esterification conditions.

    • Solution: Avoid excessive temperatures and unnecessarily long reaction times.

Solvent Effects on Synthesis of this compound

The choice of solvent can significantly impact the Fischer esterification reaction. Below is a summary of the qualitative effects of different solvent types.

Solvent TypeExamplesRole in ReactionExpected Effect on Reaction RatePotential Issues
Protic (Alcohol Reactant) Ethanol, MethanolActs as both reactant and solvent.Favorable, as the high concentration of alcohol drives the equilibrium towards the product.Can be difficult to remove if not fully consumed.
Non-Polar, Water-Azeotroping Toluene, HexaneActs as a solvent and facilitates water removal via a Dean-Stark trap.Can be very effective in driving the reaction to completion by removing water.Requires a specific apparatus (Dean-Stark).
Polar Aprotic DMF, DMSOCan help to solubilize the starting materials.May not be ideal as they do not facilitate water removal and can be difficult to remove after the reaction.High boiling points make them difficult to remove. Can interfere with workup.

Detailed Experimental Protocol

This protocol describes a typical procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 6-Hydroxynicotinic acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, add 6-hydroxynicotinic acid. For every 1 mole of the acid, add a significant excess of anhydrous ethanol (e.g., 10-20 molar equivalents). Ethanol will serve as both the reactant and the solvent.

  • Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of ethanol (around 78 °C).

  • Monitoring the Reaction: Allow the reaction to reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid spot.

  • Workup - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. Be cautious as this will cause the evolution of CO₂ gas. Add the bicarbonate solution until the gas evolution ceases, indicating that all the acid has been neutralized.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the initial reaction mixture). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure ester.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow A 1. Reaction Setup (6-Hydroxynicotinic Acid, Ethanol, H₂SO₄) B 2. Reflux (Heat to 78°C) A->B Heat C 3. Workup (Cool and Quench with NaHCO₃) B->C Cool D 4. Extraction (Ethyl Acetate) C->D Transfer E 5. Washing & Drying (Brine, MgSO₄) D->E Combine Organic Layers F 6. Solvent Removal (Rotary Evaporator) E->F Filter G 7. Purification (Recrystallization) F->G Crude Product H Pure Ethyl 6-Hydroxynicotinate G->H Final Product

Caption: Experimental workflow for the synthesis of this compound.

References

Preventing degradation of Ethyl 6-hydroxynicotinate during workup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 6-hydroxynicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this compound during experimental workup. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during workup?

A1: The two main degradation pathways for this compound during workup are hydrolysis of the ethyl ester to 6-hydroxynicotinic acid and oxidation of the hydroxypyridine ring.

Q2: At what pH is this compound most stable?

Q3: Is this compound sensitive to air or light?

A3: Hydroxypyridine derivatives can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, especially if discoloration is observed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup and purification of this compound.

Issue 1: Low yield of isolated product after aqueous workup.

Possible Cause: Hydrolysis of the ethyl ester to the more water-soluble 6-hydroxynicotinic acid.

Solutions:

  • pH Control: During extractions, ensure the aqueous phase is buffered or maintained at a slightly acidic pH (4-6). Avoid strongly acidic or basic conditions.

  • Temperature: Perform aqueous extractions at room temperature or below to minimize the rate of hydrolysis.

  • Extraction Solvent: Use a water-immiscible organic solvent in which this compound is readily soluble, such as ethyl acetate or dichloromethane, to efficiently extract the product from the aqueous phase.

  • Minimize Contact Time: Reduce the time the compound is in contact with the aqueous phase.

Issue 2: Discoloration (e.g., turning yellow, brown, or pink) of the product during or after purification.

Possible Cause: Oxidation of the 6-hydroxypyridine ring.

Solutions:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during concentration steps where the temperature is elevated.

  • Antioxidants: For phenolic compounds, the use of antioxidants can prevent discoloration. Consider adding a small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT), during workup or storage if compatible with the downstream application.

  • Degassing Solvents: Use solvents that have been degassed to remove dissolved oxygen for extractions and chromatography.

  • Light Protection: Protect the reaction and product from light by using amber glassware or wrapping the flasks in aluminum foil.

Issue 3: Difficulty in removing impurities during purification.

Possible Cause: Co-elution of starting materials or byproducts during chromatography, or co-precipitation during recrystallization.

Solutions:

  • Chromatography:

    • Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate closely related impurities. Common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

    • Column Choice: Standard silica gel is typically used. If the compound is acidic, consider adding a small amount of acetic acid to the mobile phase. If it is basic, triethylamine may be added.

  • Recrystallization:

    • Solvent Selection: Finding a suitable recrystallization solvent is key. A good solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes.

Experimental Protocols

General Workup Procedure to Minimize Degradation
  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If an acid or base was used, neutralize the mixture carefully to a pH between 6 and 7.

  • Extraction:

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (if the reaction was acidic), water, and brine. Ensure the pH of the aqueous washes does not become strongly basic.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C.

Stability-Indicating HPLC Method Development (General Protocol)

A stability-indicating HPLC method can be used to monitor the degradation of this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Forced Degradation Study: To validate the method, subject samples of this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products and confirm the method can separate them from the parent compound.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes the general effects of different conditions on ester stability.

ConditionPotential DegradationRate of DegradationRecommended Mitigation
Strong Acid (pH < 2) Ester HydrolysisHighNeutralize carefully; avoid prolonged exposure.
Mild Acid (pH 4-6) Ester HydrolysisLowOptimal range for aqueous workup.
Neutral (pH 7) Ester HydrolysisVery LowGenerally safe for short periods.
Mild Base (pH 8-10) Ester HydrolysisModerateMinimize exposure time.
Strong Base (pH > 12) Ester HydrolysisHighAvoid; leads to saponification.
Elevated Temperature (>40°C) Ester Hydrolysis, OxidationIncreases with temperatureUse low temperatures for concentration and storage.
Oxygen (Air) OxidationVariableHandle under an inert atmosphere.
UV/Visible Light OxidationVariableProtect from light.

Visualizations

Degradation_Pathways This compound This compound 6-hydroxynicotinic acid 6-hydroxynicotinic acid This compound->6-hydroxynicotinic acid Hydrolysis (H+ or OH-) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O2, light)

Caption: Primary degradation pathways of this compound.

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Reaction Completion B Quenching & pH Adjustment (pH 6-7) A->B C Aqueous Extraction (Low Temp) B->C D Drying & Concentration (<40°C, Inert Atm.) C->D E Chromatography or Recrystallization D->E

Caption: Recommended workup workflow to minimize degradation.

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Validation of Ethyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl 6-hydroxynicotinate purity, a crucial aspect in pharmaceutical development and quality control. The selection of an appropriate analytical technique is paramount for ensuring the identity, purity, and stability of this compound. This document presents a comparative overview of common chromatographic techniques, supported by representative experimental data from analogous compounds where direct data for this compound is limited.

Comparison of Analytical Methods

The purity of this compound can be assessed using several analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most prevalent. The choice between these methods often depends on the volatility and thermal stability of the analyte and its potential impurities.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[1]Quantitative determination based on the direct proportionality between the intensity of an NMR signal and the number of corresponding nuclei.[3]
Typical Analytes Non-volatile and thermally unstable compounds.[1]Volatile and thermally stable compounds.[1]Soluble compounds with unique NMR signals.
Limit of Detection (LOD) 0.1 - 1 µg/mL (representative for related compounds)[4]0.1 - 10 ng/mL (representative for related compounds)[5]~0.1 mg/mL (can be higher or lower depending on the nucleus and magnetic field strength)[6]
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL (representative for related compounds)[4]0.5 - 50 ng/mL (representative for related compounds)[5]~0.5 mg/mL[6]
Linearity (r²) > 0.999 (representative for related compounds)[7]> 0.99 (representative for related compounds)[8]> 0.999 (representative for related compounds)[6]
Precision (%RSD) < 2% (representative for related compounds)[7]< 10% (representative for related compounds)[8]< 1% (for high-field instruments)[9]
Accuracy (% Recovery) 98 - 102% (representative for related compounds)[10]90 - 110% (representative for related compounds)99 - 101% (representative for related compounds)[6]
Primary Application Assay, impurity profiling, and stability testing.[2]Identification and quantification of volatile impurities and residual solvents.Absolute quantification without the need for a reference standard of the same compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related pyridine derivatives and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method is suitable for the quantification of this compound and the separation of its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)[10]

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA) for pH adjustment

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an acidic modifier like 0.1% TFA). For example, a starting condition could be 70:30 (v/v) Water:Acetonitrile.[7][10]

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 30°C[10]

  • Detection Wavelength: Determined by the UV spectrum of this compound (a common wavelength for pyridine derivatives is around 260-280 nm).

  • Injection Volume: 10 µL

Method Validation Parameters:

  • Specificity: Assessed through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure the peak of this compound is free from interference from degradation products.[11][12]

  • Linearity: A series of solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is generated by plotting the peak area against the concentration. A correlation coefficient (r²) of >0.999 is desirable.[7]

  • Accuracy: Determined by the recovery of a known amount of spiked this compound standard into a sample matrix. Recoveries in the range of 98-102% are generally considered acceptable.[10]

  • Precision:

    • Repeatability (Intra-assay precision): The analysis of multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-assay precision): The analysis of the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) should typically be less than 2%.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is ideal for identifying and quantifying volatile organic impurities and residual solvents in the this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)[8]

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[8]

Reagents:

  • Suitable solvent for sample dissolution (e.g., Methanol, Dichloromethane)

  • Helium (carrier gas)

Chromatographic Conditions:

  • Injector Temperature: 250°C[8]

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).[8]

  • Carrier Gas Flow: Constant flow of Helium (e.g., 1 mL/min).

  • Ion Source Temperature: 230°C

  • Mass Range: Scan from a low to a high m/z range (e.g., 40-500 amu) to capture the mass spectra of potential impurities.

Method Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the separation of the analytes of interest from any other components in the sample.

  • Linearity: Similar to HPLC, a calibration curve is constructed for each potential impurity.

  • Accuracy and Precision: Determined for each quantified impurity.

  • LOD and LOQ: Established for each potential volatile impurity.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for method validation and sample analysis.

analytical_method_validation_workflow cluster_planning Planning cluster_development Method Development cluster_validation Method Validation cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method optimize_params Optimize Parameters select_method->optimize_params prelim_spec Preliminary Specificity optimize_params->prelim_spec specificity Specificity prelim_spec->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report sop Standard Operating Procedure validation_report->sop sample_analysis_workflow start Sample Receipt prep Sample Preparation (e.g., Dissolution, Dilution) start->prep instrument_setup Instrument Setup & Calibration prep->instrument_setup analysis Chromatographic Analysis (HPLC or GC-MS) instrument_setup->analysis data_acquisition Data Acquisition analysis->data_acquisition data_processing Data Processing (Integration, Identification) data_acquisition->data_processing quantification Quantification & Purity Calculation data_processing->quantification report Generate Report quantification->report end Results Review & Approval report->end

References

Navigating the Spectroscopic Landscape: A Comparative Analysis of Ethyl 6-hydroxynicotinate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectroscopic data for Ethyl 6-hydroxynicotinate, alongside its structurally related analogs, 6-Hydroxynicotinic acid and Ethyl nicotinate, offering valuable insights for compound identification and characterization.

This report presents a detailed examination of the predicted ¹H and ¹³C NMR spectral data for this compound, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally derived public data for this specific compound, this guide utilizes high-quality predicted spectral data generated from reputable online spectroscopic prediction tools. To provide a robust comparative framework, this predicted data is juxtaposed with experimentally determined NMR data for two closely related and commercially available compounds: 6-Hydroxynicotinic acid and Ethyl nicotinate.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound (predicted), 6-Hydroxynicotinic acid (experimental), and Ethyl nicotinate (experimental). These values are crucial for identifying the electronic environment of each nucleus within the respective molecules.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) H-2~8.10d~2.5
H-4~7.25dd~8.5, 2.5
H-5~6.50d~8.5
-OCH₂CH₃~4.30q~7.1
-OCH₂CH₃~1.35t~7.1
-OHBroad Signals-
6-Hydroxynicotinic acid (Experimental) H-28.08d2.4
H-47.91dd9.3, 2.5
H-56.56d9.3
Ethyl nicotinate (Experimental) H-29.22s-
H-48.77d7.9
H-57.40dd7.9, 4.8
H-68.29d4.8
-OCH₂CH₃4.41q7.1
-OCH₂CH₃1.41t7.1

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) C-2~145.0
C-3~120.0
C-4~140.0
C-5~110.0
C-6~160.0
C=O~165.0
-OCH₂CH₃~61.0
-OCH₂CH₃~14.0
6-Hydroxynicotinic acid (Experimental) C-2142.3
C-3124.9
C-4143.5
C-5111.9
C-6165.4
C=O170.1
Ethyl nicotinate (Experimental) C-2153.4
C-3126.4
C-4136.9
C-5123.3
C-6150.9
C=O165.2
-OCH₂CH₃61.4
-OCH₂CH₃14.3

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds like this compound and its analogs is outlined below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound and should be noted as it can influence chemical shifts.

  • Ensure the sample is fully dissolved. If necessary, gently warm the tube or use sonication to aid dissolution.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for accurate chemical shift calibration (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra are typically acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure good signal dispersion.

  • For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary.

Data Processing:

  • The acquired free induction decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

  • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons corresponding to each signal.

Visualizing Molecular Structure and Analytical Workflow

To better understand the relationships between the atoms within this compound and the logical flow of its NMR analysis, the following diagrams are provided.

Caption: Ball-and-stick model of this compound.

NMR Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Reference dissolve->add_tms H1_NMR ¹H NMR Experiment add_tms->H1_NMR C13_NMR ¹³C NMR Experiment add_tms->C13_NMR process_fid Process FID (FT, Phasing, Baseline Correction) H1_NMR->process_fid C13_NMR->process_fid analyze_spectra Analyze Spectra (Chemical Shift, Integration, Coupling) process_fid->analyze_spectra structure_elucidation Structure Elucidation/Verification analyze_spectra->structure_elucidation

Caption: Logical workflow for NMR analysis.

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Ethyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 6-hydroxynicotinate. The content herein is designed to offer a comparative framework for researchers engaged in the structural elucidation of pyridine derivatives and other heterocyclic compounds. This document outlines the predicted fragmentation pathways, presents the data in a clear tabular format, and includes a standardized experimental protocol for reproducibility.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization is anticipated to follow characteristic pathways for ethyl esters and hydroxylated pyridine rings. The primary fragmentation events are expected to involve the loss of the ethoxy group from the ester functionality and subsequent cleavages of the pyridine ring.

The molecular ion peak ([M]⁺) for this compound (C₈H₉NO₃) is expected at a mass-to-charge ratio (m/z) of 167. The most prominent fragmentation pathway for ethyl esters is the alpha-cleavage leading to the loss of the ethoxy radical (•OCH₂CH₃), resulting in the formation of a stable acylium ion.[1][2] Another common fragmentation for esters involves a McLafferty rearrangement, but this is less likely for this specific structure due to the ring system.

Following the initial ester fragmentation, subsequent losses from the pyridine ring are expected. This can include the elimination of carbon monoxide (CO) and hydrogen cyanide (HCN), which are common fragmentation patterns for pyridine derivatives. The presence of the hydroxyl group may also lead to specific rearrangements and fragmentation pathways.

A comparison with a structural isomer, Ethyl nicotinate (ethyl 3-pyridinecarboxylate), shows a base peak corresponding to the loss of the ethoxy group.[3] While the hydroxyl group in this compound will influence the fragmentation, the initial loss of the ethoxy group is still predicted to be a major fragmentation pathway.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound in an EI-MS experiment. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

m/z Proposed Fragment Ion Proposed Neutral Loss Predicted Relative Abundance
167[C₈H₉NO₃]⁺ (Molecular Ion)-Moderate
122[M - •OCH₂CH₃]⁺•OCH₂CH₃ (Ethoxy radical)High (Likely Base Peak)
94[Fragment from m/z 122 - CO]⁺CO (Carbon monoxide)Moderate
67[Fragment from m/z 94 - HCN]⁺HCN (Hydrogen cyanide)Moderate to Low

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

This protocol outlines a standard procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • Vortex the solution to ensure complete dissolution.

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. Instrumentation:

  • Gas Chromatograph (GC):

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Inlet: Set the injector temperature to 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[4]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M This compound [M]⁺ m/z = 167 F1 [M - •OCH₂CH₃]⁺ m/z = 122 M->F1 - •OCH₂CH₃ F2 [Fragment - CO]⁺ m/z = 94 F1->F2 - CO F3 [Fragment - HCN]⁺ m/z = 67 F2->F3 - HCN

Caption: Proposed EI-MS fragmentation of this compound.

References

A Comparative Guide to HPLC and GC Methods for Ethyl 6-hydroxynicotinate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Ethyl 6-hydroxynicotinate, a key intermediate in the synthesis of various pharmaceuticals, is critical. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for its analysis depends on several factors including the sample matrix, required sensitivity, and laboratory resources. This guide provides a detailed comparison of hypothetical HPLC and GC methods tailored for this compound analysis, supported by experimental protocols and performance data based on the analysis of structurally similar compounds.

Deciding Between HPLC and GC

The selection of an analytical technique hinges on the physicochemical properties of the analyte. This compound possesses a polar hydroxyl group and an ester functional group. This makes it amenable to both HPLC and, with potential derivatization, GC.

High-Performance Liquid Chromatography (HPLC) is generally the preferred method for polar and non-volatile compounds.[1][2][3][4] Given the polarity imparted by the hydroxyl group, HPLC offers a direct and robust analytical approach without the need for derivatization.

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds.[1][2][3] While the ethyl ester group of this compound provides some volatility, the presence of the hydroxyl group can lead to peak tailing and potential degradation at high temperatures in the GC inlet. Derivatization to cap the polar hydroxyl group can mitigate these issues, but adds an extra step to the sample preparation process.

Performance Comparison

The following tables summarize the expected quantitative performance of HPLC and GC methods for the analysis of this compound, based on data from similar nicotinic acid derivatives.

Table 1: Comparison of HPLC and GC Method Performance

ParameterHPLCGC (with derivatization)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Acetonitrile/Water with bufferHelium or Nitrogen
Temperature Ambient to moderately elevated (e.g., 30-40 °C)High temperature program (e.g., 100-280 °C)
Derivatization Not requiredRecommended (e.g., silylation)
Analysis Time 5 - 15 minutes10 - 20 minutes
Sensitivity (LOD) ng/mL rangepg/mL to ng/mL range
Throughput HighModerate to High

Table 2: Quantitative Method Validation Parameters (Estimated)

ParameterHPLCGC (with derivatization)
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%
Accuracy (%Recovery) 98 - 102%95 - 105%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~3 ng/mL

Experimental Protocols

Below are detailed, hypothetical experimental protocols for the analysis of this compound by HPLC and GC.

HPLC Method Protocol

This method is adapted from a procedure for the analysis of Ethyl nicotinate and other similar compounds.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Further dilute with the mobile phase to obtain working standard solutions in the desired concentration range (e.g., 1-100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 4.5) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 265 nm.

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify the analyte using a calibration curve constructed from the peak areas of the standard solutions.

GC Method Protocol

This protocol is based on general methods for the analysis of polar compounds by GC and would require optimization.

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Dichloromethane) at a concentration of 1 mg/mL.

  • To 100 µL of the stock solution, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature and dilute with the solvent to the desired concentration range for analysis.

2. Chromatographic Conditions:

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless (1 µL injection volume).

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • FID Temperature: 300 °C.

  • MS Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • Identify the derivatized this compound peak by its retention time and, if using MS, its mass spectrum.

  • Quantify using an internal standard and a calibration curve.

Workflow and Decision Making

The following diagrams illustrate the general analytical workflow and a decision-making process for choosing between HPLC and GC for this compound analysis.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample dissolve Dissolution start->dissolve derivatize Derivatization (GC) dissolve->derivatize filter Filtration dissolve->filter derivatize->filter hplc HPLC Injection filter->hplc gc GC Injection filter->gc separation Separation hplc->separation gc->separation detection Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Report Generation quantification->report

General workflow for chromatographic analysis.

Method Selection decision Is the analyte thermally stable and sufficiently volatile? hplc HPLC is Preferred decision->hplc No gc GC is a Viable Option decision->gc Yes derivatize Derivatization Required for GC gc->derivatize start Analyze this compound start->decision

Decision tree for selecting between HPLC and GC.

References

A Comparative Analysis of Ethyl 6-hydroxynicotinate and Other Nicotinic Acid Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance of Ethyl 6-hydroxynicotinate in comparison to other nicotinic acid esters, supported by experimental data and detailed methodologies.

Nicotinic acid (niacin) and its derivatives have long been a subject of interest in pharmacological research due to their significant effects on lipid metabolism and vascular function. Among these, nicotinic acid esters represent a diverse class of compounds with varying physicochemical properties and biological activities. This guide provides a comprehensive comparison of this compound with other common nicotinic acid esters, such as methyl nicotinate and propyl nicotinate. The focus is on their efficacy in key performance areas relevant to drug development: G protein-coupled receptor 109A (GPR109A) activation, vasodilation, and anti-inflammatory effects.

Executive Summary

This comparative guide is intended for researchers, scientists, and professionals in drug development. It aims to provide a clear, data-driven comparison of this compound with other nicotinic acid esters. The information presented is collated from various studies and is supplemented with detailed experimental protocols to aid in the replication and further investigation of these compounds.

Data Presentation: A Quantitative Comparison

To facilitate a clear and objective comparison, the following tables summarize the available quantitative data for this compound and other selected nicotinic acid esters. It is important to note that direct comparative studies for all parameters are not always available in the public domain, and the presented data is a consolidation of findings from various sources.

Table 1: GPR109A Activation

CompoundCell LineAssay TypeEC50 (µM)Citation(s)
Nicotinic Acid HEK293Calcium Mobilization~3[1]
This compound --Data Not Available-
Methyl Nicotinate --Data Not Available-
Propyl Nicotinate --Data Not Available-

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Vasodilatory Effects

CompoundModelMeasurementPotency (e.g., ED50)Citation(s)
This compound --Data Not Available-
Methyl Nicotinate Human forearmLaser Doppler FlowmetryDose-dependent increase in blood flow[2]
Propyl Nicotinate --Data Not Available-

ED50 (Median effective dose) is the dose of a drug that produces a therapeutic response in 50% of the population.

Table 3: Anti-inflammatory Activity

CompoundModelMeasurementIC50 (µM)Citation(s)
This compound --Data Not Available-
Methyl Nicotinate --Data Not Available-
Propyl Nicotinate --Data Not Available-
Other Nicotinic Acid Derivatives RAW 264.7 cellsNitric Oxide ProductionVaries (e.g., 21.34 for one derivative)[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure-Activity Relationship

The biological activity of nicotinic acid esters is significantly influenced by the nature of the ester group and substitutions on the pyridine ring.

  • Ester Group: The size and lipophilicity of the alkyl ester group (e.g., methyl, ethyl, propyl) can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Generally, increasing the alkyl chain length can enhance lipophilicity, which may influence cell membrane permeability and interaction with the GPR109A receptor. However, an optimal chain length likely exists, beyond which steric hindrance may reduce receptor binding affinity.

  • Ring Substitution: The presence of substituents on the pyridine ring, such as the hydroxyl group at the 6-position in this compound, can profoundly alter the electronic and steric properties of the molecule. A hydroxyl group can participate in hydrogen bonding, potentially enhancing the interaction with the receptor's binding pocket. This could lead to altered potency and efficacy compared to unsubstituted nicotinic acid esters.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

GPR109A Activation Assay (Calcium Mobilization)

This protocol describes a method to assess the activation of the GPR109A receptor by measuring intracellular calcium mobilization in a recombinant cell line.

Materials:

  • HEK293 cells stably expressing human GPR109A (HEK293-GPR109A)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Test compounds (this compound, Methyl Nicotinate, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed HEK293-GPR109A cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well. Incubate the plate in the dark at 37°C for 1 hour.

  • Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye. Establish a stable baseline reading.

  • Compound Addition: Use the instrument's injector to add the test compounds to the wells while continuously recording the fluorescence.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating GPR109A activation. Calculate the EC50 values by plotting the peak fluorescence response against the logarithm of the compound concentration.

Ex vivo Vasodilation Assay (Aortic Ring)

This protocol details a method to evaluate the vasodilatory effects of nicotinic acid esters on isolated rat aortic rings.[4][5]

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (vasoconstrictor)

  • Acetylcholine (endothelium-dependent vasodilator control)

  • Test compounds

  • Organ bath system with isometric force transducers

Procedure:

  • Aorta Dissection: Euthanize the rat and carefully dissect the thoracic aorta. Place it in cold Krebs-Henseleit solution.

  • Ring Preparation: Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, replacing the buffer every 15-20 minutes.

  • Viability Check: Contract the rings with phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to confirm endothelium integrity. A relaxation of >80% indicates a healthy endothelium.

  • Vasodilation Measurement: After washing and re-equilibration, pre-contract the rings again with phenylephrine. Once a stable plateau is reached, add cumulative concentrations of the test compounds to the bath.

  • Data Analysis: Record the changes in tension. Express the relaxation as a percentage of the phenylephrine-induced contraction. Calculate the ED50 values from the concentration-response curves.

In vitro Anti-inflammatory Assay (LPS-induced TNF-α Release)

This protocol outlines a method to assess the anti-inflammatory potential of nicotinic acid esters by measuring their ability to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • 96-well cell culture plates

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plates for a specified period (e.g., 4-24 hours) at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control. Determine the IC50 values.

Visualizing the Pathways and Processes

To further aid in the understanding of the mechanisms and experimental setups, the following diagrams have been generated using Graphviz.

Signaling Pathway of GPR109A Activation

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi GPR109A->Gi Activates Ligand Nicotinic Acid Ester Ligand->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Inhibits

Caption: GPR109A signaling cascade upon ligand binding.

Experimental Workflow for Ex vivo Aortic Ring Assay

Aortic_Ring_Workflow A Aorta Dissection from Rat B Cut into 2-3 mm Rings A->B C Mount in Organ Bath B->C D Equilibration (60-90 min) C->D E Pre-contraction with Phenylephrine D->E F Cumulative Addition of Test Compound E->F G Measure Isometric Tension (Vasodilation) F->G

Caption: Workflow for the ex vivo vasodilation assay.

Logical Relationship in Anti-inflammatory Screening

Anti_inflammatory_Logic Start RAW 264.7 Cells Pretreat Pre-treat with Nicotinic Acid Ester Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (4-24h) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure TNF-α (ELISA) Collect->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Logic flow for in vitro anti-inflammatory screening.

Conclusion

This guide provides a framework for the comparative evaluation of this compound against other nicotinic acid esters. While direct comparative data for this compound is currently limited in publicly accessible literature, the provided experimental protocols offer a robust starting point for researchers to generate this critical information. The structure-activity relationships suggest that the 6-hydroxy substitution in this compound may confer unique properties in terms of receptor interaction and subsequent biological activity. Further empirical studies are essential to fully elucidate its therapeutic potential relative to other nicotinic acid derivatives. It is our hope that this guide will serve as a valuable resource for the scientific community in advancing the understanding and application of these compounds in drug discovery and development.

References

A Comparative Analysis of the Biological Activities of Ethyl 6-Hydroxynicotinate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of Ethyl 6-hydroxynicotinate and its structurally related analogs. While direct experimental data on this compound is limited in publicly available research, this report synthesizes findings on closely related nicotinic acid derivatives to infer its potential efficacy and mechanisms of action in anticancer and antimicrobial applications. The information presented is intended to guide further research and drug discovery efforts in this chemical space.

Anticancer Activity

Nicotinic acid and its derivatives have emerged as a promising scaffold in the development of novel anticancer agents. Studies have shown that modifications to the core pyridine ring can lead to compounds with significant cytotoxic and enzyme-inhibitory activities.

Comparison of in vitro Cytotoxicity

Several studies have evaluated the cytotoxic effects of nicotinic acid analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating greater potency.

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-urea derivative 8e MCF-7 (Breast)0.22 (48h), 0.11 (72h)Doxorubicin1.93
Pyridine-urea derivative 8n MCF-7 (Breast)1.88 (48h), 0.80 (72h)Doxorubicin1.93
1,2,4 Triazole pyridine derivative TP6 B16F10 (Murine Melanoma)41.12 - 61.11 (Range for TP1-TP7)--
Benzofuran-nicotinonitrile derivative 2 HePG2 (Liver)16.08 - 23.67Doxorubicin4.17 - 8.87
Benzofuran-nicotinonitrile derivative 8 HCT-116 (Colon)8.81 - 13.85Doxorubicin4.17 - 8.87
Benzofuran-nicotinonitrile derivative 2 MCF-7 (Breast)8.36 - 17.28Afatinib5.5 - 11.2
Anticancer pyridine compound 1 HepG2 (Liver)< 20--
Anticancer pyridine compound 2 HepG2 (Liver)< 20--

Note: Data for this compound is not available. The table presents data for structurally related analogs to provide a comparative context.

Enzyme Inhibition

A key mechanism of action for many anticancer drugs is the inhibition of specific enzymes involved in cancer cell proliferation and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a validated target in oncology.

Compound/AnalogTarget EnzymeIC50 (µM)
Nicotinic acid derivative 5c VEGFR-20.068
Pyridine-urea derivative 8b VEGFR-25.0 ± 1.91
Pyridine-urea derivative 8e VEGFR-23.93 ± 0.73

Note: Data for this compound is not available.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., analogs of this compound) and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[1]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 48/72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Remove Medium & Add DMSO F->G H Measure Absorbance G->H I Calculate IC50 H->I

MTT Assay Workflow

Antimicrobial Activity

Derivatives of nicotinic acid have also been investigated for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.

Comparison of in vitro Antimicrobial Activity
Compound/AnalogBacterial StrainMIC (µg/mL)
Nicotinamide derivative NC 3 P. aeruginosa0.016 mM
Nicotinamide derivative NC 3 K. pneumoniae0.016 mM
Nicotinamide derivative NC 5 Gram-positive bacteria0.03 mM
Niacinamide P. aeruginosa1.5 - 4%
Niacinamide A. brasiliensis1.5 - 4%

Note: Data for this compound is not available. The table presents data for structurally related analogs to provide a comparative context.

Experimental Protocols

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][3]

MIC_Determination_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serially Dilute Test Compound in Broth B->C D Incubate Plate C->D E Observe for Visible Growth D->E F Determine MIC E->F

MIC Determination Workflow

Structure-Activity Relationship (SAR) Insights

The biological activity of nicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring and modifications to the carboxylic acid group.

  • Esterification vs. Amidation: The conversion of the carboxylic acid to an ester (like this compound) or an amide can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Amide derivatives have shown potent anticancer activity.

  • Substitution on the Pyridine Ring: The introduction of various functional groups onto the pyridine ring can modulate activity. For instance, the presence of a 6-hydroxyl group is crucial for recognition by the enzyme 6-hydroxynicotinate 3-monooxygenase.

  • Fusion with Other Heterocycles: Fusing the pyridine ring with other heterocyclic systems, such as triazoles or benzofurans, has been a successful strategy in developing potent anticancer agents.

SAR_Relationships Ethyl_6_hydroxynicotinate This compound (Core Scaffold) Ester_Modification Ester/Amide at C3 Ethyl_6_hydroxynicotinate->Ester_Modification Hydroxyl_Group 6-Hydroxyl Group Ethyl_6_hydroxynicotinate->Hydroxyl_Group Anticancer_Activity Anticancer Activity Antimicrobial_Activity Antimicrobial Activity Enzyme_Inhibition Enzyme Inhibition (e.g., VEGFR-2) Ester_Modification->Anticancer_Activity Ester_Modification->Antimicrobial_Activity Hydroxyl_Group->Enzyme_Inhibition Ring_Fusion Fusion with Heterocycles Ring_Fusion->Anticancer_Activity Ring_Fusion->Enzyme_Inhibition Substituents Other Ring Substituents Substituents->Anticancer_Activity Substituents->Antimicrobial_Activity

Structure-Activity Relationships

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, the analysis of its structural analogs suggests that it may possess noteworthy anticancer and antimicrobial properties. The presence of the 6-hydroxyl group indicates a potential interaction with specific enzymes, a characteristic that warrants further investigation.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and microbial strains to establish its activity profile. Mechanistic studies, including enzyme inhibition assays, would be crucial to elucidate its mode of action and to guide the rational design of more potent and selective derivatives for therapeutic applications.

References

Comparative study of different synthesis routes for Ethyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-hydroxynicotinate, a valuable heterocyclic building block in medicinal chemistry and materials science, can be synthesized through several routes. This guide provides a comparative analysis of two prominent synthetic pathways, offering detailed experimental protocols, quantitative data, and visual representations to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Two-Step Synthesis via 6-Hydroxynicotinic Acid Route 2: Hydrolysis of Ethyl 6-chloronicotinate
Starting Materials Coumalic acid, Methanol, Ammonia, Sodium Hydroxide, EthanolEthyl 6-chloronicotinate
Key Intermediates Methyl coumalate, 6-Hydroxynicotinic acid-
Overall Yield High (expected)Data not readily available
Reagents & Conditions Step 1: H₂SO₄, NaOH, NH₄OH; Step 2: H₂SO₄ (catalytic), Ethanol, RefluxBase (e.g., NaOH) or other nucleophilic hydroxide source, likely requires heating
Process Complexity Multi-step but well-documented and high-yielding precursor synthesis.Potentially a single step from a commercially available starting material, but lacks detailed public procedures.
Scalability Good, based on established procedures.Likely scalable, but optimization would be required.
Safety & Environmental Involves strong acids and bases.Use of chlorinated starting material.

Route 1: Two-Step Synthesis via 6-Hydroxynicotinic Acid

This is the most thoroughly documented and reliable method, proceeding in two distinct stages: the synthesis of the key intermediate, 6-hydroxynicotinic acid, followed by its esterification to the final product.

Logical Workflow for Route 1

A Coumalic Acid B Methyl Coumalate A->B  H₂SO₄, CH₃OH C 6-Hydroxynicotinic Acid B->C  1. NH₄OH  2. NaOH, H₂O D This compound C->D  C₂H₅OH, H₂SO₄ (cat.)

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid

This procedure is adapted from a well-established Organic Syntheses protocol, ensuring high reliability and yield.

Experimental Protocol:

  • Part A: Methyl Coumalate. In a 500-mL round-bottomed flask, 139 mL of concentrated sulfuric acid is placed. To the acid, 50 g (0.36 mole) of pulverized coumalic acid is added in small portions with swirling, maintaining the temperature between 20°C and 30°C with an ice bath. Methanol (70 mL) is then added portion-wise, keeping the temperature between 25°C and 35°C. The mixture is heated on a steam bath for 1 hour, cooled, and poured into 800 mL of ice-water. The solution is neutralized with anhydrous sodium carbonate, and the precipitated methyl coumalate is filtered, washed with water, and air-dried. The expected yield of methyl coumalate is 17.5–24.5 g (32–45%).

  • Part B: 6-Hydroxynicotinic Acid. To 117 mL of 14% ammonium hydroxide, 45 g (0.29 mole) of methyl coumalate is added over 10 minutes while keeping the temperature below 20°C. The mixture is stirred for an additional 45 minutes. This ammoniacal solution is then added to a hot solution of 600 mL of approximately 17% aqueous sodium hydroxide. The mixture is rapidly heated to boiling and then cooled in an ice bath. The solution is acidified with concentrated hydrochloric acid to precipitate the product. The bright yellow 6-hydroxynicotinic acid is filtered, washed with cold water, and dried. The reported yield is 29–37 g (72–91%).[1]

Step 2: Fischer Esterification of 6-Hydroxynicotinic Acid

This is a standard acid-catalyzed esterification.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, 10 g (0.072 mol) of 6-hydroxynicotinic acid is suspended in 100 mL of absolute ethanol.

  • Concentrated sulfuric acid (2 mL) is carefully added as a catalyst.[2]

  • The mixture is heated to reflux and maintained at that temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, the excess ethanol is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

  • While a specific yield for this reaction is not detailed in the searched literature, Fischer esterifications of similar substrates are known to proceed in high yields, often exceeding 90%.

Route 2: Hydrolysis of Ethyl 6-chloronicotinate

This potential route offers a more direct conversion from a commercially available starting material. The synthesis would involve a nucleophilic aromatic substitution of the chloro group with a hydroxide source.

Proposed Signaling Pathway for Route 2

A Ethyl 6-chloronicotinate B Meisenheimer Complex (Intermediate) A->B  OH⁻ (aq) C This compound B->C  -Cl⁻

Caption: Proposed mechanism for the hydrolysis of Ethyl 6-chloronicotinate.

Experimental Protocol:

  • Refluxing Ethyl 6-chloronicotinate in an aqueous basic solution, such as sodium hydroxide or potassium hydroxide.

  • The reaction progress would need to be monitored by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture would be neutralized with acid, and the product would be extracted with an organic solvent.

  • Purification would likely be achieved through crystallization or column chromatography.

Note: Without specific experimental data, the yield, optimal reaction conditions, and potential side products for this route remain speculative.

Conclusion

For researchers requiring a reliable and high-yielding synthesis of this compound, the two-step synthesis via 6-hydroxynicotinic acid (Route 1) is the recommended approach due to its well-documented and robust procedures. While the hydrolysis of Ethyl 6-chloronicotinate (Route 2) presents a potentially shorter pathway, the lack of detailed experimental protocols necessitates significant optimization and characterization efforts. The choice of synthesis route will ultimately depend on the specific requirements of the research, including available starting materials, desired scale, and the resources available for methods development.

References

A Spectroscopic Comparison of Ethyl 6-hydroxynicotinate and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its precursors is fundamental. This guide provides a comparative analysis of the spectroscopic data for Ethyl 6-hydroxynicotinate and its key precursors, 6-Hydroxynicotinic acid and Ethyl nicotinate. The data presented herein is essential for monitoring reaction progress, confirming product identity, and ensuring purity.

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its synthesis typically involves the esterification of 6-hydroxynicotinic acid or modification of an existing ester like ethyl nicotinate. The spectroscopic signatures of these compounds, as determined by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, provide a detailed picture of their molecular structure and electronic properties.

Due to the limited availability of published experimental spectra for this compound, this guide also incorporates predicted data and analysis based on the known spectral characteristics of its precursors and related structures.

Synthesis Pathway

The primary synthetic route to this compound is the Fischer esterification of 6-hydroxynicotinic acid with ethanol in the presence of an acid catalyst. This reaction is a cornerstone of organic synthesis and provides a direct method to obtain the target ester.[1][2][3][4][5][6]

Synthesis_Pathway Synthesis of this compound Precursor1 6-Hydroxynicotinic Acid Reaction Precursor1->Reaction Precursor2 Ethanol Precursor2->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product This compound Water Water Reaction->Product Reaction->Water

Caption: Fischer Esterification of 6-Hydroxynicotinic Acid.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

CompoundH2H4H5-OH/-NH-CH₂- (Ethyl)-CH₃ (Ethyl)Solvent
6-Hydroxynicotinic Acid 8.07-8.098.07-8.096.60-6.61Broad--D₂O/H₂O[7][8]
Ethyl Nicotinate 9.228.297.41-4.41 (q)1.41 (t)CDCl₃[9]
This compound (Predicted) ~8.1~7.8~6.5Broad4.35 (q)1.38 (t)CDCl₃

Note: Predicted values for this compound are estimated based on the precursors' data and general substituent effects.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC2C3C4C5C6C=O-CH₂--CH₃Solvent
6-Hydroxynicotinic Acid 146.07120.50140.76120.50165.0170.0--D₂O
Ethyl Nicotinate 153.3126.6137.1123.5150.8165.261.414.3CDCl₃[4]
This compound (Predicted) ~145~125~138~118~163~168~61~14CDCl₃

Note: Predicted values for this compound are estimated based on the precursors' data and known substituent effects.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H / N-H StretchC-H (Aromatic)C=O StretchC=C & C=N StretchC-O Stretch
6-Hydroxynicotinic Acid 3400-2500 (broad)~3100~17001600-14501300-1200
Ethyl Nicotinate -~3050~17201590, 1570~1290, 1100[10]
This compound (Predicted) ~3300 (broad)~3100~17101600-1450~1280, 1100
Mass Spectrometry (MS) Data

Table 4: Mass-to-Charge Ratios (m/z) of Key Fragments

CompoundMolecular Ion [M]⁺Key Fragments
6-Hydroxynicotinic Acid 139121 ([M-H₂O]⁺), 93 ([M-COOH]⁺)
Ethyl Nicotinate 151123 ([M-C₂H₄]⁺), 106 ([M-OC₂H₅]⁺), 78
This compound 167139 ([M-C₂H₄]⁺), 122 ([M-OC₂H₅]⁺), 94

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, D₂O). Add Standard Add internal standard (e.g., TMS) if required. Dissolve Sample->Add Standard Transfer to Tube Transfer the solution to a 5 mm NMR tube. Add Standard->Transfer to Tube Insert Sample Insert the NMR tube into the spectrometer. Transfer to Tube->Insert Sample Lock and Shim Lock onto the solvent signal and shim the magnetic field. Insert Sample->Lock and Shim Acquire Spectra Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences. Lock and Shim->Acquire Spectra Fourier Transform Apply Fourier transform to the FID. Acquire Spectra->Fourier Transform Phase and Baseline Correction Perform phase and baseline corrections. Fourier Transform->Phase and Baseline Correction Integrate and Calibrate Integrate peaks and calibrate the chemical shift scale. Phase and Baseline Correction->Integrate and Calibrate

Caption: Generalized NMR Experimental Workflow.

A solution of the analyte (5-10 mg) in a deuterated solvent (approx. 0.7 mL), such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), is prepared in a 5 mm NMR tube. An internal standard like tetramethylsilane (TMS) may be added for chemical shift referencing. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei. The data is processed by Fourier transformation, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

For solid samples like 6-hydroxynicotinic acid, the spectrum is typically recorded using a Potassium Bromide (KBr) pellet. The sample is finely ground with KBr and pressed into a thin, transparent disk. Liquid samples, such as ethyl nicotinate, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

UV-Visible Spectroscopy

A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, water). The absorbance of the solution is measured over the ultraviolet and visible range (typically 200-800 nm) using a dual-beam spectrophotometer. The solvent is used as a reference.

This guide provides a foundational spectroscopic comparison of this compound and its precursors. While experimental data for the final product is limited, the provided information, including predicted values and established protocols, serves as a valuable resource for researchers in the field.

References

Purity Assessment of Commercially Available Ethyl 6-hydroxynicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is paramount in research and development, particularly in the pharmaceutical industry where impurities can influence biological activity and lead to misleading experimental results. This guide provides a comparative assessment of the purity of commercially available Ethyl 6-hydroxynicotinate, a key building block in the synthesis of various pharmaceutical compounds. This analysis is based on publicly available data from suppliers and established analytical methodologies.

Comparison of Supplier Specifications

A review of various chemical suppliers reveals differences in the stated purity of this compound. While a comprehensive, independent, side-by-side experimental comparison is not publicly available, the listed purity specifications provide a preliminary basis for selection.

SupplierStated PurityAnalytical Method Cited
Supplier A95%Not Specified
Supplier B (for related Mthis compound)≥98%Not Specified
Supplier C (for related 6-Hydroxynicotnic acid)>99%HPLC
Supplier D (for related 6-Hydroxynicotnic acid)98%Not Specified

Note: The data for related compounds is included to provide a broader context for the expected purity of this class of chemicals. It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier, which should provide more detailed information on the purity and the methods used for its determination.

Potential Impurities in this compound

Impurities in commercially available this compound can originate from the synthetic route used in its manufacturing. A common method for its synthesis is the esterification of 6-hydroxynicotinic acid with ethanol in the presence of an acid catalyst.

cluster_reactants Reactants cluster_process Process cluster_products Products cluster_impurities Potential Impurities Reactant1 6-Hydroxynicotinic Acid Process Esterification (Acid Catalyst) Reactant1->Process Reactant2 Ethanol Reactant2->Process Product This compound Process->Product Impurity1 Unreacted 6-Hydroxynicotinic Acid Process->Impurity1 Incomplete Reaction Impurity2 Di-ethylated byproduct Process->Impurity2 Side Reaction Impurity3 Residual Solvents Process->Impurity3 Purification Residue

Caption: Potential impurity profile in the synthesis of this compound.

Based on this synthetic route, potential impurities could include:

  • Unreacted Starting Material: Residual 6-hydroxynicotinic acid.

  • Byproducts of Side Reactions: Such as the di-ethylated product where the pyridine nitrogen is also ethylated.

  • Residual Solvents: Solvents used during the reaction and purification steps.

  • Reagents and Catalysts: Traces of the acid catalyst used in the esterification.

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities. A reverse-phase HPLC method is suitable for this compound.

Experimental Workflow for HPLC Analysis

A Sample Preparation (Dissolve in Mobile Phase) C Injection of Sample A->C B HPLC System Setup B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (e.g., 254 nm) D->E F Data Analysis (Peak Integration) E->F G Purity Calculation (% Area) F->G

Caption: Workflow for purity assessment by HPLC.

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Presentation:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Peak No.Retention Time (min)Area (%)Identification
14.50.2Impurity 1
28.299.5This compound
310.10.3Impurity 2
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are invaluable for structural confirmation and the identification of impurities.

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Analysis: The proton and carbon spectra of the sample are compared against a reference spectrum or theoretical chemical shifts. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used for precise quantification of the main component and impurities by integrating the signals relative to a certified internal standard.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), can be used to identify the molecular weight of the main component and any impurities present. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the elemental composition of unknown impurities.

Conclusion

The purity of commercially available this compound can vary between suppliers. While supplier specifications provide an initial guide, it is imperative for researchers to perform their own quality control to ensure the material meets the requirements of their specific application. The use of orthogonal analytical techniques such as HPLC, NMR, and MS is recommended for a comprehensive purity assessment. Requesting and carefully reviewing the supplier's Certificate of Analysis for each batch is a critical first step in this process.

A Comparative Analysis of the Reactivity of Ethyl 6-hydroxynicotinate and Analogous Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science, the reactivity of heterocyclic compounds is a cornerstone of molecular design and synthesis. This guide provides a detailed comparative analysis of the reactivity of Ethyl 6-hydroxynicotinate against structurally similar compounds. The following sections present quantitative data, experimental methodologies, and visual representations to aid researchers, scientists, and drug development professionals in understanding the nuanced reactivity profiles of these important chemical entities.

Introduction to this compound and its Analogs

This compound is a derivative of nicotinic acid, a form of vitamin B3. Its structure, featuring a pyridine ring with a hydroxyl and an ethyl carboxylate group, imparts a rich and varied reactivity. The pyridine nitrogen can act as a base or a nucleophile, while the hydroxyl group can exhibit acidic or nucleophilic properties, and the aromatic ring is susceptible to electrophilic substitution. The interplay of these functional groups is critical in its chemical behavior. For a comprehensive comparison, we will benchmark its reactivity against other hydroxypyridine derivatives and related heterocyclic compounds.

Comparative Reactivity Data

The reactivity of hydroxypyridines is significantly influenced by the position of the hydroxyl group, which affects the tautomeric equilibrium between the hydroxy and pyridone forms.[1][2][3] This, in turn, dictates the primary site of reaction. The electron-donating nature of the hydroxyl group generally increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack compared to pyridine itself.[4][5]

CompoundReaction TypeReactivity ObservationReference
This compound Nucleophilic Acyl Substitution (Hydrolysis)The ester group can be hydrolyzed under acidic or basic conditions. The rate is influenced by the electronic effects of the pyridine ring.N/A
2-Hydroxypyridine Nucleophilic AttackActs as an ambident nucleophile, reacting at both the nitrogen and oxygen atoms.[1][1]
3-Hydroxypyridine Nucleophilic AttackPrimarily reacts at the oxygen atom.[1][1]
4-Hydroxypyridine Nucleophilic AttackReacts at the nitrogen atom.[1][1]
Pyrrole Electrophilic SubstitutionSignificantly more reactive than benzene due to the electron-donating nitrogen atom within the aromatic system.[4][5][4][5]
Pyridine Electrophilic SubstitutionLess reactive than benzene due to the electron-withdrawing nature of the nitrogen atom.[4][4]

Note: Quantitative kinetic data for direct comparison is often reaction-specific and not always available in a standardized format. The observations above are based on general reactivity patterns reported in the literature.

Experimental Protocols

To quantitatively assess the reactivity of these compounds, standardized experimental protocols are essential. Below are methodologies for key experiments that can be adapted to benchmark this compound and its analogs.

1. Determination of Reaction Rate by UV-Vis Spectroscopy

This method is suitable for reactions that involve a change in the chromophore of the reactants or products.

  • Principle: The rate of reaction is determined by monitoring the change in absorbance at a specific wavelength over time.

  • Apparatus: UV-Vis Spectrophotometer with a temperature-controlled cuvette holder, quartz cuvettes, stopwatch.

  • Procedure:

    • Prepare stock solutions of the heterocyclic compound and the reactant in a suitable solvent.

    • Equilibrate the solutions to the desired reaction temperature.

    • Initiate the reaction by mixing the reactants in a quartz cuvette.

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the predetermined wavelength at regular time intervals.

    • The reaction is monitored until no further change in absorbance is observed.

  • Data Analysis: The rate constant (k) can be determined by plotting the absorbance data against time and fitting it to the appropriate integrated rate law (e.g., first-order, second-order).

2. Competitive Reaction Analysis by HPLC

This method is used to determine the relative reactivity of two or more compounds towards a common reagent.

  • Principle: A mixture of the compounds to be compared is allowed to react with a limiting amount of a reagent. The relative amounts of the remaining starting materials and the products are quantified by High-Performance Liquid Chromatography (HPLC).

  • Apparatus: HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or MS), reaction vessel, autosampler.

  • Procedure:

    • Prepare a solution containing known concentrations of this compound and the compound(s) it is being compared with.

    • Add a limiting amount of the common reactant to initiate the competitive reaction.

    • Allow the reaction to proceed for a specific period under controlled temperature.

    • Quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the composition of the reaction mixture by HPLC to determine the concentrations of unreacted starting materials and the formed products.

  • Data Analysis: The ratio of the rate constants for the competing reactions can be calculated from the ratio of the products formed or the starting materials consumed.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a competitive reactivity study using HPLC analysis.

G Workflow for Competitive Reactivity Analysis cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result A Prepare Mixture of This compound & Analog Compound C Initiate Reaction (Controlled Temperature) A->C B Prepare Limiting Reagent Solution B->C D Quench Reaction (e.g., Cooling) C->D E HPLC Analysis D->E F Quantify Reactants & Products E->F G Determine Relative Reactivity F->G

Caption: A flowchart of the experimental steps for determining the relative reactivity of two compounds.

Signaling Pathway Implication

While this compound itself is not a direct signaling molecule, its structural motifs are found in many biologically active compounds. For instance, nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions, contains a nicotinamide moiety. The reactivity of the pyridine ring in such molecules is fundamental to their biological function. The diagram below illustrates a simplified representation of the role of the nicotinamide ring in NAD+ dependent enzymatic reactions.

G Simplified Role of Nicotinamide Moiety in Redox Reactions cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products NAD NAD+ (Oxidized Form) Reactive Pyridinium Ring Enzyme Dehydrogenase Enzyme NAD->Enzyme Binds to Enzyme SubstrateH2 Reduced Substrate (SH2) SubstrateH2->Enzyme Binds to Enzyme NADH NADH (Reduced Form) Less Reactive Pyridine Ring Enzyme->NADH Releases Substrate Oxidized Substrate (S) Enzyme->Substrate Releases H_ion H+ Enzyme->H_ion Releases

Caption: The nicotinamide ring of NAD+ acts as an electron acceptor in enzymatic dehydrogenation reactions.

Conclusion

The reactivity of this compound is a multifaceted subject, governed by the interplay of its functional groups and the surrounding chemical environment. By comparing its reactivity with that of structurally related compounds and employing standardized experimental protocols, a clearer understanding of its chemical behavior can be achieved. This knowledge is invaluable for its application in the synthesis of novel pharmaceuticals and functional materials. The provided data and methodologies serve as a foundational guide for researchers to design and interpret experiments aimed at exploring the rich chemistry of this versatile molecule.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ethyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Ethyl 6-hydroxynicotinate are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this compound was not found, data for closely related compounds indicate that it may be harmful if swallowed and can cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood[3][4].

Disposal Do's and Don'ts

DO NOT dispose of this compound down the drain or in regular trash. [3] Like other pyridine derivatives, it is considered hazardous waste and requires special disposal procedures to prevent environmental contamination and ensure compliance with regulations[4].

DO treat all waste containing this compound as hazardous chemical waste[5]. This includes the pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent pads.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal company[3].

  • Waste Collection and Segregation:

    • Collect all waste this compound, including solutions and contaminated materials, in a designated and compatible waste container.

    • Based on general chemical compatibility guidelines, glass or high-density polyethylene (HDPE) containers are typically suitable for pyridine-based compounds[3]. Avoid using metal containers for acidic or basic waste[6].

    • Ensure that the waste is segregated from incompatible materials. Pyridine derivatives may react with strong oxidizing agents, acids, and acid chlorides[7].

  • Proper Labeling:

    • Clearly label the waste container with the words "Hazardous Waste"[3].

    • The label must include the full chemical name, "this compound," and the concentration if it is in a solution. For mixtures, list all components and their approximate percentages[3][7].

    • Include the date of waste generation and the name of the principal investigator or laboratory contact[3].

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[6].

    • The SAA should be a secondary containment system, such as a chemical-resistant tray, to prevent the spread of potential spills.

  • Arrange for Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy and local regulations), contact your EHS office to arrange for pickup and disposal[8].

Quantitative Disposal and Storage Limits

While specific disposal limits for this compound are not available, general federal and institutional guidelines for hazardous waste accumulation must be followed.

ParameterLimitRegulation/Guideline
Maximum Hazardous Waste Volume in SAA 55 gallonsResource Conservation and Recovery Act (RCRA)
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kg (solid)Resource Conservation and Recovery Act (RCRA)
Maximum Storage Time in SAA Varies by generator status; typically up to 1 year for partially filled containersInstitutional and Local Regulations

Experimental Protocols for Neutralization (for reference only)

No specific, validated experimental protocols for the neutralization of this compound for disposal purposes were found in the literature. However, general methods for removing pyridine from reaction mixtures involve washing with a dilute acid (e.g., 1-5% HCl) to form the water-soluble pyridinium salt[6]. This principle could theoretically be adapted for a neutralization procedure, but it is not recommended as a standard disposal method without thorough validation and approval from your institution's EHS department. The resulting aqueous waste would still likely be considered hazardous and require proper disposal.

The recommended and safest procedure is to dispose of the chemical waste through a certified hazardous waste handler.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_assessment Hazard Assessment cluster_collection Waste Handling and Collection cluster_storage Storage cluster_disposal Final Disposal cluster_donot Improper Disposal Routes start Start: Generation of This compound Waste assess_hazard Is the waste hazardous? (Treat as hazardous based on pyridine structure) start->assess_hazard collect_waste Collect in a compatible, sealed container assess_hazard->collect_waste Yes drain_disposal Drain Disposal assess_hazard->drain_disposal No (Incorrect Path) trash_disposal Regular Trash assess_hazard->trash_disposal No (Incorrect Path) label_waste Label container with: 'Hazardous Waste' Full Chemical Name Concentration Date & Contact Info collect_waste->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs disposal Professional Disposal by licensed vendor contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Ethyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Ethyl 6-hydroxynicotinate, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Inspect for tears or holes before use. Change gloves frequently.[3][4]
Body Protection Laboratory CoatLong-sleeved, properly fitted lab coat to protect skin and clothing.[5]
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used if handling fine powders or if there is a risk of aerosolization.[4]
Foot Protection Closed-Toe ShoesSubstantial, closed-toe shoes to protect against spills.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for a similar compound, such as 6-Hydroxynicotinic acid, before commencing work.

  • Ensure that all necessary PPE is available and in good condition.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Locate the nearest eyewash station and safety shower before starting any procedure.[6]

2. Handling:

  • Don all required PPE as outlined in Table 1.

  • When weighing or transferring the solid compound, perform these actions in a fume hood to minimize inhalation of any dust.

  • Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.

  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling:

  • Thoroughly clean the work area after use.

  • Wash hands with soap and water immediately after handling the compound, even if gloves were worn.[5]

  • Remove and properly store or dispose of PPE.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 prep4 Locate Safety Equipment prep3->prep4 handle1 Weigh Compound in Fume Hood prep4->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvent Slowly handle2->handle3 post1 Clean Work Area handle3->post1 post2 Wash Hands post1->post2 post3 Doff & Dispose/Store PPE post2->post3 cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Paper Towels) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste (Solutions) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container ehs_pickup EHS Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup institutional_protocol Follow Institutional Protocol ehs_pickup->institutional_protocol

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.